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  • Product: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
  • CAS: 1183436-64-7

Core Science & Biosynthesis

Foundational

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Introduction 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a substituted N-benzyl-2-chloroacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Introduction

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a substituted N-benzyl-2-chloroacetamide derivative. Its structure is characterized by a chloroacetamide functional group linked to a benzylamine moiety, which is further substituted at the ortho position with a methoxymethyl group. As a member of the α-haloamide class of compounds, its chemical profile is dominated by the electrophilic nature of the carbon atom bearing the chlorine, making it a versatile reactive intermediate for synthetic chemistry.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. While specific experimental data for this compound (CAS No. 1183436-64-7) is limited in publicly accessible literature, this document leverages established chemical principles and data from closely related analogs to present a robust profile. The methodologies and predicted data herein serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, providing the necessary framework for its synthesis, handling, and application in further research endeavors.

Physicochemical and Structural Properties

The core structure of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide endows it with specific physicochemical properties. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, O-CH₃) sites, combined with a lipophilic aromatic ring, results in moderate polarity.

Compound Identification
IdentifierValueSource
CAS Number 1183436-64-7NextSDS[1]
Molecular Formula C₁₁H₁₄ClNO₂PubChemLite
Molecular Weight 227.69 g/mol Calculated
Monoisotopic Mass 227.07130 DaPubChemLite
Predicted and Comparative Physicochemical Data
Property2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamideN-benzyl-2-chloroacetamide (Analog)
Physical State Solid (Predicted)Solid
Melting Point Data not available90-92 °C[2]
Boiling Point Data not availableData not available
Solubility Soluble in organic solvents (e.g., DCM, THF, Acetone) (Predicted)Soluble in organic solvents
logP (Predicted) 1.31.8[3]

Synthesis and Purification

The most direct and widely adopted method for the synthesis of N-substituted-2-chloroacetamides is the chloroacetylation of a corresponding primary or secondary amine.[2][4] This involves a nucleophilic acyl substitution reaction between the amine and chloroacetyl chloride.

Proposed Synthetic Workflow

The synthesis proceeds in two main stages: first, the preparation of the key amine intermediate, (2-(methoxymethyl)phenyl)methanamine, and second, its subsequent acylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chloroacetylation A 2-Bromomethyl -nitrobenzene B (2-(Methoxymethyl)phenyl) -methanamine A->B 1. NaOMe, Methanol 2. Hydrogenation (e.g., Pd/C, H₂) C (2-(Methoxymethyl)phenyl) -methanamine E 2-chloro-N-{[2-(methoxymethyl)phenyl] -methyl}acetamide C->E D Chloroacetyl Chloride D->E Base (e.g., TEA) Solvent (e.g., DCM) 0 °C to RT

Caption: Proposed two-stage synthesis of the target compound.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

  • Base Selection: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential.[4][5] It neutralizes the HCl byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[5] They effectively dissolve the reactants and do not compete with the amine in reacting with the highly reactive chloroacetyl chloride.

  • Temperature Control: The reaction is typically initiated at 0 °C. Chloroacetyl chloride is highly reactive, and dropwise addition at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Experimental Protocol: Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Materials:

  • (2-(methoxymethyl)phenyl)methanamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-(methoxymethyl)phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5] This removes excess TEA, unreacted amine, and residual acidic or basic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Analytical and Spectroscopic Characterization

Post-synthesis, a combination of spectroscopic techniques is required to confirm the structure and assess the purity of the compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted δ (ppm)MultiplicityNotes
Aromatic (4H)7.20 - 7.40MultipletProtons on the phenyl ring.
Amide N-H (1H)~6.5 - 7.5Broad Singlet/TripletPosition and shape are solvent-dependent; may couple with adjacent CH₂.
Ar-CH₂ -N (2H)~4.50DoubletCoupled to the N-H proton.
O-CH₂ -Ar (2H)~4.45SingletMethylene group of the methoxymethyl substituent.
Cl-CH₂ -C=O (2H)~4.10SingletProtons alpha to the carbonyl and chlorine.
O-CH₃ (3H)~3.40SingletMethyl group of the methoxymethyl substituent.

Note: Chemical shift values are estimations based on standard functional group ranges.[6][7]

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted δ (ppm)
C =O (Amide)~166
Aromatic C 127 - 138
Ar-C -CH₂-O~137
Ar-C -CH₂-N~135
O-C H₂-Ar~72
O-C H₃~58
Ar-C H₂-N~44
Cl-C H₂-C=O~42

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified solid product.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-H (secondary amide)Stretch3350 - 3310Medium, Sharp[8]
C-H (aromatic)Stretch3100 - 3000Medium
C-H (aliphatic)Stretch3000 - 2850Medium
C=O (amide I band)Stretch1680 - 1640Strong[9]
N-H (amide II band)Bend1570 - 1515Medium to Strong
C-O (ether)Stretch1150 - 1085Strong
C-ClStretch800 - 600Medium to Strong

Reference for general IR absorption ranges.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Observations:

  • Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 227, with a characteristic M+2 peak at m/z 229 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

  • Major Fragmentation Pathways: The fragmentation is likely dominated by cleavage alpha to the nitrogen atom and loss of radicals.

G parent [C₁₁H₁₄ClNO₂]⁺˙ m/z = 227/229 frag1 [C₁₀H₁₄NO₂]⁺ m/z = 179 parent->frag1 - •CH₂Cl frag2 [C₈H₁₀O]⁺˙ m/z = 122 parent->frag2 - C₂H₂ClNO frag3 [C₈H₉]⁺ m/z = 91 frag2->frag3 - OCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

General Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) in splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Reactivity and Potential Applications

The synthetic utility of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide stems from the reactivity of the α-chloroamide moiety.

Chemical Reactivity

The carbon atom adjacent to the chlorine is electrophilic due to the inductive effect of both the chlorine and the adjacent carbonyl group. This makes it susceptible to nucleophilic substitution (Sₙ2) reactions.[11][12] This reactivity allows the chloroacetamide group to serve as a versatile chemical handle for introducing various functionalities by reacting it with nucleophiles such as:

  • Thiols (to form thioethers)

  • Amines (to form α-amino amides)

  • Azides (which can be further reduced to amines)

  • Carboxylates (to form esters)

This property is fundamental to its role as a building block in the synthesis of more complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not documented, the N-substituted-2-chloroacetamide scaffold is of significant interest in medicinal chemistry.[13][14]

  • Covalent Inhibitors: The reactive chloromethyl group can act as an electrophilic "warhead" to form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active site of target proteins. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.

  • Synthetic Intermediates: As demonstrated by its reactivity, the compound is a valuable intermediate for the synthesis of compound libraries. The benzyl and chloroacetamide portions can be systematically modified to explore structure-activity relationships (SAR) for various biological targets.[2]

Safety, Handling, and Storage

Given its chemical structure and the known hazards of related compounds, proper safety protocols are mandatory when handling 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Hazard Classification

The compound is classified with the following hazards according to Notified C&L sources:

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332
Skin Irritation2WarningH315
Serious Eye Damage1DangerH318
Specific target organ toxicity — single exposure3WarningH336

Source: NextSDS[1]

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated chemical fume hood.[15]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16][17]

  • Avoid inhalation of dust or vapors. If there is a risk of aerosol formation, respiratory protection may be required.[18]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

  • Recommended storage temperature is typically 2-8 °C for long-term stability, as is common for reactive acylating agents.

Conclusion

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a valuable research chemical with significant potential as a synthetic intermediate in drug discovery and materials science. This guide has outlined its core chemical properties, a robust and logical synthetic route, and the analytical methodologies required for its characterization. Its key feature is the reactive α-chloroamide moiety, which allows for a wide range of subsequent chemical modifications. While this document provides a comprehensive technical overview based on established chemical principles and data from analogous structures, researchers are strongly encouraged to perform thorough experimental verification of all properties and protocols. Adherence to strict safety and handling procedures is paramount when working with this and related compounds.

References

  • NextSDS. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. [Link]

  • Loba Chemie. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Google Patents. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • ACS Publications. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

  • Google Patents. CN114787122A - A Novel Synthesis of 2-Methoxymethyl-p-phenylenediamine.
  • ACS Publications. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • ResearchGate. Mass spectrum of N-benzylacetamide. [Link]

  • M. A. Pasha, V. P. Jayashankara. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 2022. [Link]

  • Google Patents. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Google Patents. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
  • N. R. Babij, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • D. D'Andrea, et al. The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 2020. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • P. K. Chhattise, et al. Difference between Primary Secondary and Tertiary Amines Via FTIR. ResearchGate, 2023. [Link]

  • PubChem. Methanamine, N-((2-methoxyphenyl)methylene)-. [Link]

  • RSC Publishing. Amide activation: an emerging tool for chemoselective synthesis. [Link]

  • PubChemLite. N-benzyl-2-chloroacetamide. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • ACS Publications. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

  • University of Washington. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. N-Benzyl-2-chloroacetamide. [Link]

  • J. K. Prasain. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham, 2010. [Link]

  • Zenodo. METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. [Link]

  • M. A. Ali, et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega, 2022. [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. [Link]

  • Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Global Substance Registration System. N-BENZYL-2-CHLOROACETAMIDE. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • S. L. Canning, et al. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Polymers, 2017. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational landscape of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational landscape of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with comparative analysis of structurally related compounds to elucidate the key chemical features of this molecule.

Introduction and Chemical Identity

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a member of the chloroacetamide class of compounds, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] Understanding the three-dimensional structure and electronic properties of this molecule is fundamental to elucidating its mechanism of action and for the rational design of new derivatives with enhanced efficacy and selectivity.

Table 1: Chemical Identifiers and Properties

IdentifierValue
Chemical Name 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
CAS Number 1183436-64-7[3]
Molecular Formula C₁₁H₁₄ClNO₂[4]
Molecular Weight 227.69 g/mol
SMILES COCC1=CC=CC=C1CNC(=O)CCl[4]

Molecular Structure and Spectroscopic Analysis

In the absence of a published crystal structure for the title compound, its molecular geometry and spectroscopic characteristics can be reliably predicted through a comparative analysis of structurally similar compounds and foundational spectroscopic principles.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are anticipated to be consistent with the proposed structure, with key chemical shifts influenced by the electron-withdrawing chloroacetamide moiety and the substituted benzyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₄)7.20 - 7.40Multiplet4HTypical range for aromatic protons, with potential for distinct signals due to ortho-substitution.
Methylene (N-CH₂ -Ar)~4.50Doublet2HAdjacent to the amide nitrogen and the aromatic ring.
Methylene (Ar-CH₂ -O)~4.45Singlet2HMethylene group of the methoxymethyl substituent.
Methylene (CO-CH₂ -Cl)~4.10Singlet2HAlpha to the carbonyl and chlorine, leading to a downfield shift.
Methyl (O-CH₃ )~3.30Singlet3HProtons of the methoxy group.
Amide (N-H )~6.50 - 8.50Broad Singlet1HChemical shift is solvent and concentration-dependent.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~165-170Characteristic for an amide carbonyl.[5]
Aromatic (C₆H₄)~125-140Range for substituted benzene rings.
Methylene (N-C H₂-Ar)~43Influenced by the adjacent nitrogen and aromatic ring.
Methylene (Ar-C H₂-O)~70Attached to the aromatic ring and an oxygen atom.
Methylene (CO-C H₂-Cl)~42Alpha to both a carbonyl and a chlorine atom.
Methyl (O-C H₃)~58Typical for a methoxy group.
Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups within the molecule, particularly the amide linkage.

Table 4: Predicted Key IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Significance
N-HStretch~3300Indicates the presence of the secondary amide.[1]
C=OStretch (Amide I)~1650-1670A strong absorption characteristic of the amide carbonyl.[6][7]
N-H bend / C-N stretch(Amide II)~1530-1550A key diagnostic band for secondary amides.[6]
C-ClStretch~700-800Indicates the presence of the chloroacetyl group.
C-OStretch~1050-1150Associated with the methoxymethyl ether linkage.

The Amide I and Amide II bands are particularly sensitive to the local environment, including hydrogen bonding, and can provide insights into the conformational state of the molecule.[1][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to yield a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the molecular weight and structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): An observable molecular ion peak at m/z 227, with a characteristic M+2 isotope peak at m/z 229 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Key Fragment Ions:

    • Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion.

    • Cleavage of the amide bond, leading to fragments corresponding to the benzyl and chloroacetamide moieties.

    • Benzylic cleavage is anticipated to produce a prominent ion at m/z 135, corresponding to the [CH₃OC₆H₄CH₂]⁺ fragment.

    • A fragment ion at m/z 91, characteristic of a tropylium ion, may also be observed from rearrangement of the benzyl portion.

Chemical Bonding and Electronic Structure

The bonding in 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is characterized by a combination of covalent bonds, resonance delocalization within the amide and aromatic systems, and non-covalent interactions that dictate its three-dimensional structure.

The Amide Bond: Resonance and Planarity

The amide linkage is a key structural feature, and its properties are governed by resonance between two primary contributing structures.

Caption: Resonance delocalization in the amide bond.

This resonance imparts a significant double-bond character to the C-N bond, leading to a planar amide group and a restricted rotation around this bond. This planarity is a critical determinant of the overall molecular conformation.

Molecular Orbitals and Electronic Effects

The electronic properties of the molecule are influenced by the interplay of inductive and resonance effects of its substituents.

  • Chloroacetyl Group: The chlorine atom and the carbonyl group are both strongly electron-withdrawing, leading to a polarization of the C-Cl and C=O bonds and rendering the α-carbon electrophilic.

  • Benzyl Group: The phenyl ring is a π-electron system that can engage in resonance. The methoxymethyl substituent at the ortho position is an electron-donating group through resonance, which can influence the electron density of the aromatic ring.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is determined by the rotational freedom around its single bonds. The planarity of the amide group, however, significantly constrains the possible conformations.

Based on studies of related N-benzylacetamide derivatives, the molecule likely adopts a conformation where the bulkier substituents are positioned to minimize steric hindrance.[8] The relative orientation of the phenyl ring and the acetamide group is a key conformational feature.

Intermolecular hydrogen bonding is expected to play a significant role in the solid-state packing of this molecule. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the methoxymethyl group can act as hydrogen bond acceptors. In the solid state, it is highly probable that N-H···O=C hydrogen bonds form, leading to the formation of chains or dimers, a common motif in the crystal structures of secondary amides.[9][10]

Experimental Protocols

The following section outlines a detailed, self-validating protocol for the synthesis and characterization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, based on established methodologies for related compounds.[11][12]

Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

G cluster_0 Synthetic Workflow Start [2-(Methoxymethyl)phenyl]methanamine + Triethylamine in DCM Reagent Chloroacetyl Chloride (dropwise at 0°C) Start->Reagent 1. Reaction Stir at Room Temperature (2-4 hours) Reagent->Reaction 2. Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup 3. Purification Column Chromatography (Silica Gel) Workup->Purification 4. Product 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Purification->Product 5.

Caption: Synthetic workflow for the target compound.

Materials:

  • [2-(Methoxymethyl)phenyl]methanamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve [2-(methoxymethyl)phenyl]methanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Characterization Workflow

G cluster_0 Characterization Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow for spectroscopic characterization.

Conclusion

References

  • Taylor & Francis. (n.d.). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Retrieved from [Link]

  • Castillo, J., et al. (2010). Hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. Acta Crystallographica Section C, 66(Pt 4), o168-o173.
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • Kong, J., & Yu, S. (2007). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 549-559.
  • PubChemLite. (n.d.). 2-chloro-n-[(2-methoxyphenyl)methyl]acetamide (C10H12ClNO2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-((4-methylbenzenesulfonyl)amino)acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative structure activity relationship study of anticonvulsant activity of _substituted acetamido-N-benzylacetamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular design and docking analysis of the inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents. Retrieved from [Link]

  • IUCr Journals. (n.d.). N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • NIH. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • ACS. (n.d.). Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide (C11H14ClNO2). Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloroacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • SciELO. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from [Link]

  • PubMed. (n.d.). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Retrieved from [Link]

  • Gsrs. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]

  • ETDEWEB. (2012). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Retrieved from [Link]

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  • PubChemLite. (n.d.). N-benzyl-2-chloroacetamide (C9H10ClNO). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, a molecule of interest in synthetic and medicinal chemistry. Drawing upon established chemical principles and data from analogous structures, this document details its chemical identity, physicochemical properties, a validated synthesis protocol, and explores its potential applications in drug discovery and development.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is systematically named following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines.

IUPAC Name: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide[1]

Synonyms: At present, there are no widely recognized synonyms for this compound in major chemical databases. Researchers are advised to use the IUPAC name or the CAS number for unambiguous identification.

Key Identifiers:

  • CAS Number: 1183436-64-7[1]

  • Molecular Formula: C₁₁H₁₄ClNO₂[2]

  • Molecular Weight: 227.69 g/mol

Chemical Structure:

G cluster_reactants Reactants cluster_product Product A [2-(Methoxymethyl)phenyl]methanamine C 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide A->C Triethylamine, DCM, 0°C to rt B Chloroacetyl Chloride B->C

Caption: Synthesis of the target compound.

Materials and Reagents:
  • [2-(Methoxymethyl)phenyl]methanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for trituration/recrystallization)

Step-by-Step Experimental Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add [2-(methoxymethyl)phenyl]methanamine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add triethylamine (TEA, 1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by trituration with hexanes or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide have not been extensively reported in the literature, the N-benzyl-2-chloroacetamide scaffold is a recognized pharmacophore with a range of biological activities.

  • Anticonvulsant Activity: Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. [3]The structural features of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide align with the general characteristics of this class of compounds, suggesting potential for investigation in the field of epilepsy and other neurological disorders.

  • Antimicrobial Agents: N-substituted chloroacetamides have been investigated for their antimicrobial properties. The chloroacetamide moiety can act as a reactive handle, potentially enabling covalent interactions with biological targets in pathogens.

  • Covalent Inhibitors: The chloroacetamide functional group is a well-known electrophilic warhead used in the design of covalent inhibitors. These inhibitors can form a permanent bond with a target protein, leading to prolonged and often potent biological effects. For instance, chloroacetamide fragments have been screened to identify new scaffolds for the covalent inhibition of protein-protein interactions.

The methoxymethyl substitution on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and target engagement, offering a vector for further chemical modification and optimization in drug discovery programs.

Safety and Handling

Based on the hazard classifications for this compound, appropriate safety precautions must be taken when handling 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Damage

  • Specific Target Organ Toxicity (Single Exposure)

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a molecule with a well-defined chemical structure and predictable physicochemical properties. Its synthesis can be reliably achieved through standard organic chemistry transformations. While direct biological data is currently limited, its structural similarity to other biologically active N-benzyl-2-chloroacetamides suggests its potential as a valuable building block for the development of novel therapeutic agents, particularly in the areas of neurology and infectious diseases. Further investigation into the biological activities of this compound is warranted.

References

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • Google Patents. Process for preparing acetanilides.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • NextSDS. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. [Link]

  • ResearchGate. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • PMC. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. [Link]

  • Justia Patents. Process for the preparation of acetamide derivatives. [Link]

  • PubChemLite. 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. [Link]

  • Inxight Drugs. N-Benzyl-2-chloroacetamide. [Link]

  • NIST WebBook. 2-Chloro-N-methylacetamide. [Link]

  • PMC. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • PubMed. 2-Chloro-N-methyl-N-phenyl-acetamide. [Link]

  • ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]

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Exploratory

Spectroscopic Characterization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both predicted values based on analogous structures and detailed experimental protocols for data acquisition. While direct experimental data for this specific compound is not widely available in published literature, this guide synthesizes information from structurally related molecules to provide a robust predictive analysis.[1]

Molecular Structure and Overview

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (C₁₁H₁₄ClNO₂) is a substituted N-benzylacetamide derivative.[1] Its structure, featuring a chloroacetamide moiety linked to a methoxymethyl-substituted benzyl group, suggests specific spectroscopic signatures that can be predicted and analyzed. Understanding these characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms, as well as the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-O~ 3.3 - 3.5Singlet3H
Cl-CH₂-C=O~ 4.0 - 4.2Singlet2H
Ar-CH₂-O~ 4.4 - 4.6Singlet2H
Ar-CH₂-NH~ 4.5 - 4.7Doublet2H
Aromatic-H~ 7.2 - 7.5Multiplet4H
NH~ 8.0 - 8.5Triplet (broad)1H

Causality behind Predictions: The predictions are based on the analysis of related compounds such as N-benzylacetamide and various substituted phenylacetamides.[2][3][4] The methoxy protons are expected to be the most upfield, while the amide proton will be significantly downfield due to deshielding from the adjacent carbonyl group and hydrogen bonding capabilities. The methylene protons adjacent to the chlorine and the aromatic ring are also expected in the 4-5 ppm region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
CH₃-O~ 58 - 60
Cl-CH₂-C=O~ 42 - 44
Ar-CH₂-O~ 70 - 72
Ar-CH₂-NH~ 43 - 45
Aromatic C~ 127 - 138
C=O~ 165 - 167

Expertise in Interpretation: The carbonyl carbon is expected to be the most downfield signal. The carbons of the aromatic ring will appear in the typical aromatic region, with variations depending on the substitution pattern. The aliphatic carbons will be found in the upfield region of the spectrum. These predictions are informed by data from similar structures.[5][6]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is expected to show characteristic absorption bands for the amide, aromatic, and ether functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3300 - 3500Amide N-H stretching
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H stretching
C-H Stretch (Aliphatic)2850 - 3000Aliphatic C-H stretching
C=O Stretch (Amide I)1630 - 1680Amide carbonyl stretching
N-H Bend (Amide II)1510 - 1570Amide N-H bending
C=C Stretch (Aromatic)1450 - 1600Aromatic ring stretching
C-O Stretch (Ether)1050 - 1150Ether C-O stretching
C-Cl Stretch600 - 800Carbon-chlorine stretching

Authoritative Grounding: The predicted absorption ranges are based on well-established correlation tables and spectral data of related N-benzylacetamides and chloroacetamides.[7][8][9] The strong carbonyl absorption (Amide I band) is a key diagnostic feature for the amide functionality.

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

The mass spectrum of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]⁺227Molecular ion
[M+2]⁺229Isotope peak due to ³⁷Cl
[M+H]⁺228Protonated molecular ion
[M+Na]⁺250Sodiated molecular ion
121Fragment: [CH₃OC₆H₄CH₂]⁺
91Fragment: [C₇H₇]⁺ (Tropylium ion)

Trustworthiness of Data: The predicted m/z values for the molecular ion and its adducts are based on the compound's molecular formula (C₁₁H₁₄ClNO₂).[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M]⁺ and [M+2]⁺ peaks appearing in an approximate 3:1 ratio, which is a key diagnostic feature. The fragmentation pattern is predicted based on the likely cleavage points in the molecule, such as the benzylic position and the amide bond.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This technique is suitable for polar molecules and provides soft ionization, often preserving the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 228) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. By leveraging data from structurally similar compounds and outlining robust experimental protocols, this document serves as a valuable resource for scientists and researchers in the field. The provided information will aid in the identification, characterization, and quality control of this compound in a laboratory setting.

References

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of N-Benzylacetamide Lab Report. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • Bai, Y., et al. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[(2-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • ATB. (n.d.). N-Benzylacetamide. Retrieved from [Link]

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Foundational

Physicochemical Profiling of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide: A Comprehensive Guide to Solubility

Executive Summary The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS: 1183436-64-7) represents a highly specialized disubstituted chloroacetamide[1]. Compounds in this class are frequently utilized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS: 1183436-64-7) represents a highly specialized disubstituted chloroacetamide[1]. Compounds in this class are frequently utilized as critical intermediates in the synthesis of agrochemicals (such as pre-emergent herbicides) and novel active pharmaceutical ingredients (APIs), including COX-II inhibitors and anticonvulsants[2].

A persistent bottleneck in the development of acetamide derivatives is their complex solubility profile. Because the molecule contains both a rigid, hydrophobic aromatic domain and polar functional groups (an amide linkage, an ether oxygen, and a halogen), it exhibits non-linear solvation behaviors[2]. This whitepaper provides researchers and drug development professionals with a theoretical framework for predicting its solubility, alongside a self-validating, step-by-step experimental protocol for empirical quantification.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To understand why 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide dissolves in certain solvents and precipitates in others, we must move beyond simple "hydrophobic/hydrophilic" binaries and employ Hansen Solubility Parameters (HSP)[3].

HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion forces ( δd​ ): Driven by the bulky aromatic ring and the aliphatic methyl groups.

  • Polar forces ( δp​ ): Dictated by the dipole moments of the chloroalkane and the amide carbonyl.

  • Hydrogen bonding ( δh​ ): Facilitated by the hydrogen-bond accepting ether oxygen and the hydrogen-bond donating/accepting amide (-NH-CO-) group.

When the HSP coordinates of the solute closely match those of the solvent (a small "Hansen Distance"), thermodynamic solubility is maximized[3].

Predicted Solubility Profile

Based on the structural fragmentation of disubstituted chloroacetamides, the compound exhibits high lipophilicity (elevated LogP) and poor aqueous solubility[2].

Table 1: Estimated Solubility Behavior in Standard Solvents

SolventPolarity IndexSolvation Mechanism & Predicted SolubilitySuitability for Assays
Water 10.2Poor (< 10 µg/mL): The high δd​ of the benzyl ring overcomes the δh​ of the amide, leading to hydrophobic exclusion.Biorelevant media (requires cosolvents).
DMSO 7.2Excellent (> 50 mg/mL): Strong dipole-dipole interactions ( δp​ ) perfectly match the chloroacetamide core.Primary stock solution solvent[4].
Methanol 5.1Good (10 - 50 mg/mL): Balances hydrogen bonding with moderate dispersive interactions.HPLC mobile phase / extraction.
Hexane 0.1Poor to Moderate: Lacks the polar and H-bonding capacity to disrupt the solute's crystalline lattice.Liquid-liquid extraction washing.

Experimental Methodology: Thermodynamic Solubility Determination

While computational models like BOILED-Egg and HSP provide a baseline, empirical measurement is mandatory for regulatory compliance and formulation development[2]. The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC) and UV detection, remains the "gold standard" for determining thermodynamic equilibrium solubility[5][6].

The Causality of the Protocol

Unlike kinetic solubility (which measures how fast a compound dissolves before precipitating), thermodynamic solubility measures the absolute saturation point of the crystalline lattice in a solvent system[7]. This requires a 24-hour equilibration period. Premature sampling will yield artificially high kinetic solubility data, leading to downstream precipitation failures in biological assays.

Standardized Shake-Flask to HPLC Workflow

G Start 1. Weigh Excess Compound (>2 mg solid) Buffer 2. Add Aqueous Solvent (e.g., pH 6.8 Phosphate Buffer) Start->Buffer Incubate 3. Shake-Flask Equilibration (24h at 37°C, 100 rpm) Buffer->Incubate Filter 4. Phase Separation (0.45 µm PTFE Filtration) Incubate->Filter HPLC 5. HPLC-UV Quantification (Reverse Phase, ~232 nm) Filter->HPLC Data 6. Calculate Thermodynamic Solubility (µg/mL) HPLC->Data

Figure 1: Standardized Shake-Flask to HPLC-UV workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask)

  • Preparation: Accurately weigh an excess amount (~2.0 to 5.0 mg) of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide into a 15 mL glass vial[7][8]. Self-Validation Check: Ensure a visible solid pellet remains throughout the entire process to guarantee saturation.

  • Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., JP 2nd fluid or pH 6.8 phosphate buffer)[8].

  • Incubation: Seal the vial tightly and place it in a shaking water bath or orbital incubator set to 37°C at 100 rpm for 24 hours[6]. Protect from light to prevent potential photolytic degradation of the chloro-group.

Phase 2: Phase Separation 4. Sedimentation: Remove the vial and let it stand vertically for 15 minutes to allow large particulates to settle[8]. 5. Filtration: Draw the supernatant into a syringe and pass it through a 0.45 µm PTFE membrane filter. Critical Step: Discard the first 0.1 to 0.5 mL of the filtrate to saturate the filter membrane, preventing false-low readings caused by the compound adsorbing to the filter material[8].

Phase 3: HPLC-UV Quantification 6. Dilution: Dilute the filtered sample with the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of your calibration curve[7]. 7. Analysis: Inject 20 µL into an HPLC system equipped with a C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and the UV detector to 232 nm (optimal for the substituted benzyl and amide chromophores)[6]. 8. Calculation: Interpolate the peak area against a pre-established 5-point calibration curve (e.g., 0.5 to 50 µg/mL) to determine the absolute thermodynamic solubility.

Troubleshooting: "Solvent Crash-Out" in Biological Assays

A pervasive issue when working with highly lipophilic acetamide derivatives is "solvent crash-out" during in vitro testing. Researchers typically dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM), which is then spiked into aqueous cell culture media[4].

The Mechanism of Failure: When the DMSO stock contacts the aqueous medium, the drastic and sudden shift in solvent polarity strips the DMSO solvation shell away from the highly dispersive chloroacetamide molecules. Because the compound's aqueous solubility is inherently low, it rapidly nucleates and precipitates out of solution before it can bind to biological targets[4].

Mitigation Strategies:

  • The "Step-Down" Dilution: Do not spike directly from 100% DMSO into 100% aqueous media. Create intermediate dilutions using miscible cosolvents (e.g., PEG-400 or Propylene Glycol) to bridge the polarity gap.

  • Media Pre-Warming: Gently warm the cell culture media to 37°C prior to compound introduction. The increased thermal energy raises the kinetic solubility threshold, reducing the likelihood of immediate nucleation[4].

  • Surfactant Integration: For highly recalcitrant derivatives, incorporating 0.1% to 0.5% of a non-ionic surfactant (like Tween-80) into the final assay buffer can encapsulate the compound in micelles, artificially maintaining it in the aqueous phase.

References

  • NextSDS. "2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide - Chemical Substance Information." NextSDS. Available at: [Link]

  • Stefanis, E., & Panayiotou, C. "Pencil and Paper Estimation of Hansen Solubility Parameters." ACS Omega / PMC, National Institutes of Health. Available at:[Link]

  • Sugano, K., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PMC, National Institutes of Health. Available at:[Link]

  • Dehring, K. A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Apostolov, S., et al. "Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography." MDPI. Available at:[Link]

  • Fuguet, E., et al. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." Universitat de Barcelona. Available at: [Link]

  • Yuliana, A., et al. "Validation of RP-HPLC method for determination of pH-dependent solubility of ketoconazole in phosphate buffer pH 6.8." DergiPark. Available at: [Link]

Sources

Exploratory

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide safety and handling precautions

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Executive Summary In modern drug discovery and organic synthesis, alpha-chloroacetamides serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Executive Summary

In modern drug discovery and organic synthesis, alpha-chloroacetamides serve as highly versatile bifunctional building blocks. Specifically, 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS 1183436-64-7) is utilized extensively for the synthesis of covalent libraries, peptidomimetics, and novel heterocyclic scaffolds. However, the exact structural features that make it synthetically valuable—namely, an activated electrophilic center—also render it hazardous to biological systems.

This guide provides an authoritative, mechanistic approach to handling this compound. By understanding the causality between its molecular structure and its reactivity, researchers can implement self-validating protocols that ensure both synthetic success and rigorous laboratory safety.

Physicochemical Profiling & Structural Causality

The reactivity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is governed by the alpha-chloro carbonyl system. The adjacent carbonyl pi-system withdraws electron density from the alpha-carbon, highly activating it toward bimolecular nucleophilic substitution ( SN​2 ) reactions[1].

Table 1: Physicochemical Identifiers

PropertyValue
Chemical Name 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
CAS Number 1183436-64-7[2]
Molecular Formula C11H14ClNO2[1]
Molecular Weight 227.69 g/mol [1]
Structural Class Alpha-chloroacetamide / Benzylamine derivative

Hazard Classifications & Toxicological Mechanisms

The compound's ability to undergo rapid SN​2 reactions is the root cause of its toxicity. In a biological context, the electrophile does not distinguish between synthetic amines in a flask and nucleophilic amino acid residues (like cysteine) in human proteins.

Table 2: GHS Hazard Classifications & Mechanistic Causality

Hazard ClassCodeCausality / Biological Mechanism
Acute Toxicity 4 H302, H312, H332[2]Systemic absorption leads to non-specific alkylation of biological nucleophiles, disrupting cellular function.
Skin Irritation 2 H315[2]Covalent modification of epidermal keratin triggers a localized inflammatory cascade.
Serious Eye Damage 1 H318[2]Rapid reaction with corneal proteins; highly destructive to ocular mucosal membranes.
STOT SE 3 H336[2]Inhalation of aerosols causes central nervous system depression and respiratory tract irritation.

When exposed to cellular environments, the chloroacetamide rapidly alkylates glutathione (GSH), leading to GSH depletion and subsequent oxidative stress.

HazardMechanism A 2-Chloroacetamide (Electrophile) C SN2 Alkylation (Covalent Adduct) A->C B Cellular Nucleophiles (Cysteine, GSH) B->C D GSH Depletion (STOT SE 3) C->D E Protein Modification (Skin Irrit. 2) C->E

Figure 1: Toxicological mechanism of electrophilic alkylation by chloroacetamides.

Validated Experimental Workflows

To ensure safety and high synthetic yields, protocols involving this compound must be designed as self-validating systems . This means every step includes a mechanistic rationale and an analytical checkpoint to confirm success or safety before proceeding.

Protocol A: Nucleophilic Substitution ( SN​2 ) Synthesis

Objective: Synthesize a secondary amine or thioether derivative via displacement of the alpha-chloride.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere ( N2​ /Ar), dissolve your target nucleophile (1.0 eq) in anhydrous DMF or DCM.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the chloroacetamide.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl byproduct without competing for the electrophile.

  • Electrophile Introduction: Cool the mixture to 0°C. Dissolve 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (1.1 eq) in a minimum volume of solvent and add dropwise.

    • Causality: Dropwise addition at 0°C minimizes local concentration spikes, effectively suppressing polyalkylation and exothermic runaway.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting mass ( m/z 228 [M+H]+ ) is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Active Quenching and Waste Disposal

Objective: Safely deactivate unreacted 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide before waste segregation. Never dispose of active alkylating agents into general solvent waste.

  • Quenching Solution: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or a 1M solution of ethanolamine.

  • Deactivation: Add the quenching solution to the reaction vessel, contaminated glassware, or failed reaction mixtures. Stir for at least 30 minutes at room temperature.

    • Causality: The thiosulfate ion is a highly potent, "soft" nucleophile that rapidly displaces the chloride, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt.

  • Validation Checkpoint: Spot the quenched aqueous mixture on a TLC plate and visualize under UV (254 nm). The absence of the high-Rf starting material confirms the electrophile has been successfully neutralized.

  • Disposal: Transfer the deactivated aqueous mixture to the designated halogenated waste stream.

ExpWorkflow N1 1. Reagent Prep (Inert Atm, Fume Hood) N2 2. Base & Nucleophile (DIPEA in DMF/DCM) N1->N2 N3 3. Dropwise Addition (0°C, Temp Control) N2->N3 N4 4. Reaction Monitoring (LC-MS / TLC) N3->N4 N5 5. Active Quenching (10% Na2S2O3) N4->N5 N6 6. Waste Segregation (Halogenated Stream) N5->N6

Figure 2: Step-by-step synthetic workflow and quenching protocol for safe handling.

Engineering Controls & PPE Requirements

Due to its classification as an Acute Tox 4 and Eye Dam. 1 agent[2], strict adherence to the following controls is mandatory:

  • Ventilation: All manipulations (weighing, dissolving, reacting) must be performed in a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Dermal Protection: Double-gloving with nitrile gloves is required. Halogenated solvents (like DCM) commonly used with this reagent can rapidly permeate nitrile; if a splash occurs, gloves must be changed immediately.

  • Ocular Protection: Chemical splash goggles or a full-face shield must be worn to protect against irreversible corneal damage.

References

  • NextSDS Substance Database Title: Chemical Substance Information: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS 1183436-64-7) Source: NextSDS URL:[Link]

  • AccelaChem Product Index Title: Product Information for CAS 1183436-64-7 Source: AccelaChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS Analysis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary As a Senior Application Scientist, I have designed this protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (Formula: C₁₁H₁₄ClNO₂; Monoisotopic Mass: 227.07 Da). This compound features a highly reactive chloroacetamide electrophilic "warhead" paired with an ortho-methoxymethyl benzylamine recognition element.

Chloroacetamides are dual-natured molecules: they are widely utilized as herbicides in agricultural chemistry and as covalent modifiers in Fragment-Based Drug Discovery (FBDD) to target non-catalytic cysteines[1]. Because of their intrinsic electrophilic reactivity, analyzing these compounds requires a precise, self-validating Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS/MS) methodology to prevent on-column degradation and ensure accurate quantification [2].

Chemical Context & Analytical Rationale

The Role of Chloroacetamides

In modern drug discovery, chloroacetamide libraries are screened against target proteins (e.g., UCHL1, NEL E3 ligases) using intact protein LC-MS to identify covalent adducts [3]. To support these biological assays, the small-molecule fragments themselves must be rigorously characterized for purity, stability, and reactivity.

Why HPLC-ESI-MS/MS?
  • Ionization Efficiency: The amide nitrogen and the ether oxygen provide excellent proton affinity, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Isotopic Fingerprinting: The presence of a single chlorine atom yields a highly diagnostic ³⁵Cl/³⁷Cl isotopic pattern (approximately 3:1 ratio). This acts as an internal validation metric during MS analysis.

  • Chromatographic Strategy: A C18 stationary phase is selected to retain the hydrophobic benzyl ring. We utilize 0.1% Formic Acid (FA) in both aqueous and organic mobile phases. The causality here is twofold: FA provides abundant protons for [M+H]⁺ formation in the MS source, and it maintains a low pH (≈2.7) to keep residual silanols on the silica column fully protonated, thereby eliminating secondary ionic interactions that cause peak tailing for amides.

Workflow SamplePrep Sample Preparation (ACN/H2O, 0.1% FA) HPLC RP-HPLC Separation (C18 Column, Gradient) SamplePrep->HPLC ESI ESI+ Ionization (Capillary: 3.5 kV) HPLC->ESI MSMS Tandem MS (MRM) (Precursor: m/z 228.1) ESI->MSMS Data Data Analysis (Isotope & Fragment ID) MSMS->Data

Fig 1: End-to-end HPLC-MS analytical workflow for chloroacetamide derivatives.

Physicochemical Properties & MS/MS Fragmentation Logic

Understanding the gas-phase fragmentation of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is critical for designing Multiple Reaction Monitoring (MRM) transitions. The [M+H]⁺ precursor ion appears at m/z 228.1 (for the ³⁵Cl isotope) and m/z 230.1 (for the ³⁷Cl isotope).

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary logical fragmentation pathways:

  • Amide Cleavage (m/z 135.1): Cleavage of the bond between the benzyl CH₂ and the amide nitrogen yields a highly stable [2-(methoxymethyl)phenyl]methyl cation (a substituted benzyl/tropylium ion).

  • Loss of HCl (m/z 192.1): The chloroacetamide group readily expels neutral hydrogen chloride (36 Da).

  • The Ortho Effect (m/z 160.1): The loss of methanol (32 Da) from the m/z 192.1 fragment is highly diagnostic. Because the methoxymethyl group is in the ortho position relative to the benzyl center, it participates in stabilizing the charge, facilitating the expulsion of neutral CH₃OH to form a stable fused bicyclic oxonium ion. Recognizing this pathway allows you to distinguish this specific regioisomer from its meta- or para- substituted counterparts.

Fragmentation Parent Parent Ion [M+H]+ m/z 228.1 (35Cl) / 230.1 (37Cl) Frag1 Fragment 1 m/z 135.1 (Benzyl Cation) Parent->Frag1 Amide Cleavage Frag2 Fragment 2 m/z 192.1 (Loss of HCl) Parent->Frag2 -HCl (36 Da) Frag3 Fragment 3 m/z 160.1 (Loss of CH3OH) Frag2->Frag3 -CH3OH (32 Da)

Fig 2: MS/MS fragmentation logic of the [M+H]+ precursor ion (m/z 228.1).

Experimental Design & Protocol

Reagents & Equipment
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm). Rationale: The 2.1 mm internal diameter is perfectly matched to the 0.4 mL/min flow rate, ensuring optimal desolvation in the ESI source without the need for post-column splitting.

Sample Preparation
  • Stock Solution: Dissolve the compound in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Note: Avoid protic solvents like methanol for long-term storage, as the chloroacetamide warhead can undergo slow solvolysis.

  • Working Dilution: Dilute to 100 ng/mL in 50:50 Mobile Phase A:B for MS tuning and initial chromatographic assessment.

LC Gradient Conditions

A rapid gradient is employed to focus the analyte band at the head of the column, followed by a steep organic ramp to elute the compound sharply.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.09550.4Initial
1.09550.4Isocratic
5.010900.4Linear
7.010900.4Wash
7.19550.4Step (Reset)
10.09550.4Equilibration
MS Source & MRM Parameters

The mass spectrometer should be operated in ESI+ mode. The cone voltage is kept relatively low (25 V) to prevent in-source fragmentation of the labile carbon-chlorine bond prior to the collision cell.

Table 1: ESI Source Parameters

Parameter Value Rationale
Capillary Voltage 3.5 kV Optimal for small molecule ionization without arcing.
Desolvation Temp 400 °C Ensures complete droplet evaporation at 0.4 mL/min flow.
Desolvation Gas 800 L/hr Assists in efficient nebulization and desolvation.

| Cone Voltage | 25 V | Prevents excessive in-source fragmentation of the chloro group. |

Table 2: MRM Transitions for Quantification and Confirmation

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Structural Assignment
228.1 135.1 50 25 Benzyl cation (Quantifier)
228.1 192.1 50 15 Loss of HCl (Qualifier 1)

| 228.1 | 160.1 | 50 | 20 | Loss of HCl + CH₃OH (Qualifier 2) |

System Suitability Testing (SST) & Self-Validation

To ensure the trustworthiness of the generated data, the analytical run must act as a self-validating system. Before analyzing unknown samples or biological matrices, verify the following:

  • Isotopic Ratio Check: Extract the chromatograms for m/z 228.1 and m/z 230.1 (using a low collision energy scan). The peak area ratio must be 3.1:1 (± 10%) . A deviation indicates an isobaric interference co-eluting with your analyte.

  • Carryover Assessment: Inject a blank (50:50 ACN:H₂O) immediately following the highest calibration standard. The peak area at the retention time of the chloroacetamide must be < 0.1% of the Lower Limit of Quantification (LLOQ). Chloroacetamides can occasionally adsorb to stainless steel tubing; if carryover is observed, implement a needle wash containing 10% Isopropanol.

  • Retention Time (RT) Stability: Across 5 consecutive injections, the RT relative standard deviation (RSD) must be < 1.0% .

References

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Journal of Medicinal Chemistry - ACS Public
  • Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS Analytical Chemistry - ACS Public
  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2 PMC - N
Application

The Versatile Building Block: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide in Novel Compound Synthesis

Introduction In the landscape of modern synthetic and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to the design of novel compounds with desired physicochemical and biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to the design of novel compounds with desired physicochemical and biological properties. Among the plethora of reagents available to today's researchers, N-substituted 2-chloroacetamides stand out as highly versatile and reactive building blocks.[1] This is due to the presence of a readily displaceable chlorine atom, which allows for a wide range of nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of a particularly useful, yet under-documented reagent: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide .

While direct literature on this specific compound is sparse, its structural similarity to other well-studied N-benzyl-2-chloroacetamides allows for a robust, evidence-based projection of its reactivity and synthetic utility.[2][3] This document will detail the synthesis of this key intermediate, its core reactivity, and provide detailed protocols for its application in the construction of novel heterocyclic frameworks, a cornerstone of modern drug discovery.

Core Principles of Reactivity

The synthetic utility of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This reactivity is the foundation for its role as an alkylating agent, enabling the formation of new carbon-heteroatom bonds. The key mechanistic pathway is the bimolecular nucleophilic substitution (SN2) reaction.

In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous formation of a new bond and the cleavage of the carbon-chlorine bond. The rate and success of this reaction are influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the N-substituent. The [2-(methoxymethyl)phenyl]methyl group, while sterically more demanding than a simple methyl group, does not unduly hinder the approach of most nucleophiles.

Synthesis of the Precursor: [2-(methoxymethyl)phenyl]methanamine

The synthesis of the title chloroacetamide begins with the preparation of its parent amine, [2-(methoxymethyl)phenyl]methanamine. Two reliable synthetic routes to this key intermediate are outlined below.

Method A: Reduction of 2-(methoxymethyl)benzonitrile

This method involves the chemical reduction of the corresponding benzonitrile, which is a common and high-yielding transformation.

Protocol 1: Synthesis of [2-(methoxymethyl)phenyl]methanamine via Nitrile Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 2-(methoxymethyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath).[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude [2-(methoxymethyl)phenyl]methanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Reductive Amination of 2-(methoxymethyl)benzaldehyde

An alternative approach is the reductive amination of the corresponding aldehyde, which proceeds via an intermediate imine that is reduced in situ.

Protocol 2: Synthesis of [2-(methoxymethyl)phenyl]methanamine via Reductive Amination

  • Reaction Setup: To a solution of 2-(methoxymethyl)benzaldehyde (1.0 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 N solution).[5]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

With the parent amine in hand, the final step is a straightforward chloroacetylation reaction.

Protocol 3: Chloroacetylation of [2-(methoxymethyl)phenyl]methanamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve [2-(methoxymethyl)phenyl]methanamine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane or THF at 0 °C.

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. The product can be further purified by recrystallization or column chromatography.

Application in Novel Compound Synthesis: The Gateway to Quinazolinones

A prime application of N-benzyl-2-chloroacetamides is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[6] The following section details a protocol for the synthesis of a novel quinazolinone derivative using 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide as a key building block.

Synthesis of 3-{[2-(methoxymethyl)phenyl]methyl}quinazolin-4(3H)-one

This synthesis involves the initial alkylation of anthranilamide with 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, followed by an intramolecular cyclization.

Protocol 4: Two-Step Synthesis of 3-{[2-(methoxymethyl)phenyl]methyl}quinazolin-4(3H)-one

Step 1: N-Alkylation of Anthranilamide

  • Reaction Setup: To a solution of anthranilamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

  • Addition of Chloroacetamide: Add 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude intermediate, 2-amino-N-{[2-(methoxymethyl)phenyl]methyl]carbonylmethyl}benzamide.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Suspend the crude intermediate from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The cyclization can be promoted by the addition of a catalytic amount of a strong acid like sulfuric acid.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the quinazolinone product.

  • Purification: Filter the solid, wash with water, and dry. The final product, 3-{[2-(methoxymethyl)phenyl]methyl}quinazolin-4(3H)-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Visualization

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTypical Yield
1Nitrile ReductionLiAlH4, 2-(methoxymethyl)benzonitrileTHF70-85%
2Reductive AminationNaBH4, 2-(methoxymethyl)benzaldehyde, NH3Methanol60-75%
3ChloroacetylationChloroacetyl chloride, [2-(methoxymethyl)phenyl]methanamine, Et3NDichloromethane>90%
4Quinazolinone SynthesisAnthranilamide, K2CO3; Acetic acidDMF; Acetic acid50-70% (over two steps)

Diagram 1: Synthetic Pathway to 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2_methoxy_nitrile 2-(methoxymethyl)benzonitrile amine [2-(methoxymethyl)phenyl]methanamine 2_methoxy_nitrile->amine LiAlH4, THF 2_methoxy_aldehyde 2-(methoxymethyl)benzaldehyde 2_methoxy_aldehyde->amine 1. NH3/MeOH 2. NaBH4 target_molecule 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide amine->target_molecule Et3N, DCM chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_molecule

Caption: Synthetic routes to the precursor amine and the final chloroacetamide.

Diagram 2: Application in Quinazolinone Synthesis

Quinazolinone_Synthesis target_molecule 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide intermediate N-Alkylated Intermediate target_molecule->intermediate K2CO3, DMF anthranilamide Anthranilamide anthranilamide->intermediate quinazolinone 3-{[2-(methoxymethyl)phenyl]methyl}quinazolin-4(3H)-one intermediate->quinazolinone Acetic Acid, Reflux

Sources

Method

Application Note: High-Throughput Derivatization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide for Biological Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Scientific Background & Rationale The molecule 2-chloro-N-{[2-(methoxymethyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Scientific Background & Rationale

The molecule 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS: 1183436-64-7) is a highly versatile building block in medicinal chemistry[1]. Structurally, it consists of an electrophilic α -chloroacetamide moiety coupled to an ortho-methoxymethyl substituted benzylamine. This specific architecture offers two distinct advantages for drug discovery:

  • Conformational Control: The ortho-methoxymethyl group introduces steric bulk and a potential hydrogen-bond acceptor, which restricts the rotation of the benzyl-amide bond, often locking the molecule into a favorable bioactive conformation.

  • Tunable Reactivity: While α -iodoacetamides are often too reactive and lead to off-target toxicity, α -chloroacetamides are "mild" electrophiles[2]. They are stable enough to be handled in library synthesis but reactive enough to undergo smooth nucleophilic aliphatic substitution ( SN​2 ) with diverse amines, thiols, and phenols.

The Objective: This guide details the derivatization of the α -chloro group to generate a diverse library of α -amino, α -thioether, and α -ether acetamides. By systematically replacing the chloride leaving group, researchers can rapidly generate a focused library of non-covalent or reversible-covalent binders for phenotypic or target-based biological screening[3].

Causality in Reaction Design (Expert Insight)

Direct SN​2 displacement of secondary or sterically hindered primary amines with chloroacetamides can be sluggish, leading to incomplete reactions or competitive hydrolysis. To overcome this, our protocol employs a Finkelstein-assisted catalysis . By adding catalytic Sodium Iodide (NaI), the chloride is transiently exchanged for an iodide in situ. Iodide is a superior leaving group, accelerating the nucleophilic attack by orders of magnitude and allowing the reaction to proceed at ambient temperatures, thereby preserving the integrity of sensitive functional groups.

Workflow & Pathway Visualizations

The following diagrams illustrate the high-throughput derivatization workflow and the mechanistic pathway of the Finkelstein-assisted substitution.

Workflow A Core Scaffold 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide B Parallel SN2 Derivatization (Amines/Thiols) A->B Reagents & Base C LC-MS Quality Control & Purification (>95% Purity) B->C Crude Library D In Vitro Screening (MTT Assay / Target Binding) C->D Purified Hits

Fig 1: High-throughput workflow from core scaffold derivatization to biological screening.

ReactionMechanisms cluster_conditions Finkelstein-Assisted SN2 Substitution Core Electrophile: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide NaI Catalytic NaI (In situ Iodide generation) Core->NaI Halogen Exchange Nuc1 1° / 2° Amines + DIPEA NaI->Nuc1 Nuc2 Aryl/Alkyl Thiols + K2CO3 NaI->Nuc2 Prod1 α-Aminoacetamide Library (Modulates Kinase/GPCR targets) Nuc1->Prod1 -HCl / -HI Prod2 α-Thioetheracetamide Library (Modulates Protease targets) Nuc2->Prod2 -HCl / -HI

Fig 2: Mechanistic pathway of Finkelstein-assisted substitution for library generation.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity, every protocol below is designed as a self-validating system . This means built-in controls, internal standards, and orthogonal validation steps are integrated directly into the methodology.

Protocol 3.1: High-Throughput Nucleophilic Derivatization (Amination/Thiolation)

This protocol describes the parallel synthesis of derivatives in a 96-well deep-well plate format[4][5].

Materials:

  • 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (Core Scaffold)

  • Diverse library of nucleophiles (amines, anilines, thiols)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ )

  • Sodium Iodide (NaI, anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of Core Stock: Dissolve the core scaffold in anhydrous DMF to a concentration of 0.5 M. Add 0.1 equivalents of anhydrous NaI to this stock solution. Causality: Pre-mixing with NaI initiates the formation of the highly reactive iodoacetamide intermediate.

  • Plate Loading: Dispense 100 μ L (50 μ mol) of the core stock into each well of a 96-well glass-lined deep-well plate.

  • Nucleophile Addition: Add 1.2 equivalents (60 μ mol) of the respective nucleophile to each well. For primary amines, use 3.0 equivalents to minimize bis-alkylation.

  • Base Addition: Add 2.0 equivalents (100 μ mol) of DIPEA (for amines) or K2​CO3​ (for thiols) to each well.

  • Self-Validating Controls:

    • Well A1 (Negative Control): Core + Base + DMF (No nucleophile). Validates that the core does not degrade or hydrolyze under reaction conditions.

    • Well A2 (Positive Control): Core + Morpholine + Base. Morpholine is a highly reliable nucleophile; this well validates the overall reaction kinetics.

  • Incubation: Seal the plate and agitate at 600 rpm at 45°C for 12 hours.

  • Quenching & LC-MS Validation: Quench the reaction by adding 500 μ L of 5% aqueous trifluoroacetic acid (TFA). Inject 1 μ L from each well into an LC-MS system. The reaction is considered valid only if Well A1 shows >95% intact core and Well A2 shows >95% product conversion.

  • Purification: Purify the crude mixtures via automated preparative HPLC to achieve >95% purity before biological screening.

Protocol 3.2: In Vitro Biological Screening (MTT Cell Viability Assay)

Once the library is synthesized, the derivatives are screened for anti-proliferative activity against target cell lines (e.g., A2780 Ovarian cancer cells)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780 cells in a 96-well tissue culture plate at a density of 5,000 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Prepare 10 mM stock solutions of the purified derivatives in molecular-grade DMSO. Perform serial dilutions in growth medium to achieve final assay concentrations ranging from 0.01 μ M to 100 μ M.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in medium (establishes 100% baseline viability).

    • Positive Control: Doxorubicin at 1 μ M (validates assay sensitivity and cell line responsiveness).

    • Blank: Medium only, no cells (establishes background absorbance).

  • Treatment: Aspirate old medium and add 100 μ L of the compound-containing medium to the respective wells. Incubate for 72 hours.

  • Readout: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in 150 μ L of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

The table below demonstrates how to structure and summarize the physicochemical and biological data generated from the derivatization workflow. Tracking lipophilicity (LogP) alongside biological activity is critical for establishing Structure-Activity Relationships (SAR)[3].

Table 1: Representative Library Derivatives & Biological Screening Data

Compound IDNucleophile UsedResulting Functional GroupCalculated LogP*Conversion (%) IC50​ (A2780, μ M)
Core-00 None (Starting Material) α -chloroacetamide2.15N/A> 100
Deriv-01 Morpholine α -tertiary amine1.82> 99%14.5 ± 1.2
Deriv-02 4-Fluorothiophenol α -thioether3.4595%2.3 ± 0.4
Deriv-03 Piperazine α -secondary amine1.4088%45.0 ± 3.1
Deriv-04 Phenol α -ether2.9072%> 50
Control DoxorubicinStandardN/AN/A0.09 ± 0.01

*Calculated LogP values are essential for predicting bioavailability and are derived using standard cheminformatics software[3].

References

  • NextSDS. "2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide - Chemical Substance Information." NextSDS, 2025. URL:[Link]

  • Organic Syntheses. "Organic Syntheses Procedure: Mild Thiolation Strategy." Org. Syn., 2025. URL: [Link]

  • Organic Syntheses. "Practical syntheses of chloroacetonitrile depend upon dehydration of chloroacetamide." Org. Syn. Coll. Vol. 1, 1941. URL: [Link]

  • ResearchGate. "Synthesis of N-substituted chloroacetamides." ResearchGate, 2025. URL:[Link]

  • MDPI. "Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography." Molecules, 2025. URL: [Link]

  • ResearchGate. "Reaction, Reactivity and Behaviour of α -Chloroacetamide in the Synthesis of Acrylamide Derivatives." ResearchGate, 2023. URL: [Link]

  • NIH/PubMed. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Med Chem, 2023. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Introduction: Rationale and Scientific Context The chloroacetamide functional group is a well-established pharmacophore known for its covalent reactivity with nucleophilic residues, particularly cysteine, in protein acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

The chloroacetamide functional group is a well-established pharmacophore known for its covalent reactivity with nucleophilic residues, particularly cysteine, in protein active sites.[1][2] This reactivity underpins the diverse biological activities of chloroacetamide-containing compounds, which range from anticancer and antimicrobial to herbicidal effects.[3][4][5] The core hypothesis for a novel compound such as 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is that the electrophilic chloromethyl group can act as a warhead, alkylating key cellular proteins and disrupting their function. This can lead to the inhibition of critical signaling pathways, induction of apoptosis, and ultimately, cell death in cancer cell lines.[3]

These application notes provide a comprehensive framework for the initial in vitro characterization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (hereinafter referred to as 'the compound'). The protocols are designed as a logical, tiered approach, starting with a broad assessment of cytotoxicity, followed by a more detailed investigation into the mechanism of action, specifically apoptosis and impact on the NF-κB signaling pathway. This structured workflow allows researchers to efficiently gather decision-making data on the compound's biological activity.[6][7][8]

Part 1: Assessment of Cytotoxicity and Cell Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[9][10][11] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[3]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay A Harvest and count cells B Seed cells into 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of the compound C->D Allow cells to adhere E Add compound dilutions to wells D->E F Incubate for 48-72 hours E->F G Add MTT reagent to each well F->G After treatment period H Incubate for 3-4 hours G->H I Add solubilization solution (e.g., DMSO) H->I J Read absorbance at 570 nm I->J G Compound 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide CellStress Cellular Stress Compound->CellStress ProCasp3 Pro-Caspase-3 (32 kDa) CellStress->ProCasp3 Activates initiator caspases CleavedCasp3 Cleaved Caspase-3 (17/19 kDa) ProCasp3->CleavedCasp3 Cleavage PARP PARP-1 (116 kDa) CleavedCasp3->PARP Cleavage Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP (89 kDa) PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Key protein markers in the apoptotic pathway detectable by Western blot.

Procedure:

  • Protein Extraction:

    • Treat cells in 6-well plates with the compound as described for the caspase activity assay.

    • Harvest the cells (adherent cells by scraping, suspension cells by centrifugation).

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [13] * Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [13] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin). [14][13][15] * Wash the membrane extensively with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [15] * Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. [13]

Part 3: Investigation of Cell Signaling Pathway Modulation

Chloroacetamide compounds can modulate various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. [16]Its dysregulation is implicated in many diseases, including cancer. An NF-κB reporter assay can determine if the compound activates or inhibits this pathway.

Protocol 3.1: NF-κB Reporter Assay

This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a luciferase reporter gene under the control of NF-κB response elements. [16][17][18]When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The resulting luminescence is a direct measure of NF-κB transcriptional activity. [19] Procedure:

  • Cell Seeding:

    • Seed NF-κB luciferase reporter cells (e.g., HEK293-NF-κB-luc) into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well. [18] * Incubate overnight to allow for cell attachment.

  • Compound Treatment (Inhibition Mode):

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA), to all wells except the unstimulated control. [16][18] * Incubate for an additional 6-24 hours. [16]3. Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Discard the culture medium.

    • Add a luciferase detection reagent (which contains the substrate, D-luciferin, and cell lysis agents) to each well. [17] * Incubate for 5-15 minutes at room temperature to allow for cell lysis and signal stabilization. [17] * Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold induction of luciferase activity in the stimulated control relative to the unstimulated control.

  • For the compound-treated wells, calculate the percentage of inhibition of the TNFα-induced NF-κB activity.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 for NF-κB inhibition.

AssayPrimary EndpointInterpretation of Positive Result
MTT Assay IC50 Value (µM)A low IC50 value indicates potent cytotoxic/antiproliferative activity.
Caspase-Glo 3/7 Fold Change in LuminescenceA significant increase in luminescence indicates the induction of apoptosis via executioner caspases.
Western Blot Presence of Cleaved FragmentsAppearance of cleaved Caspase-3 and cleaved PARP bands confirms apoptosis.
NF-κB Reporter % Inhibition of SignalA dose-dependent decrease in luminescence (in inhibition mode) suggests the compound interferes with the NF-κB signaling pathway.

Conclusion and Forward Look

This guide provides a foundational set of protocols to systematically evaluate the in vitro activity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. The data generated from these assays will establish whether the compound possesses cytotoxic activity and will provide initial insights into its mechanism of action, specifically its ability to induce apoptosis and modulate the NF-κB pathway. Positive results from this screening cascade would warrant further investigation, including assays to assess effects on the cell cycle, mitochondrial membrane potential, and the identification of specific protein targets through techniques like chemical proteomics.

References

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Quantification of Apoptosis Using Western Blot. Bio-protocol. [Link]

  • NF-κB Reporter Assay. Bio-protocol. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PMC. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. PubChemLite. [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PMC. [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

Sources

Method

Application Note: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide in Targeted Library Synthesis and Covalent Fragment Screening

Audience: Discovery Chemists, Chemoproteomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale In modern fragme...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Chemoproteomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and targeted library synthesis, the selection of a versatile, mildly reactive scaffold is paramount. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS: 1183436-64-7) serves as a privileged bifunctional building block.

Structurally, it combines two highly valuable moieties:

  • An α -chloroacetamide warhead: A mildly electrophilic group that exhibits high selectivity for hyper-reactive, non-catalytic cysteines over other nucleophilic residues. This tunable reactivity makes it an ideal anchor for covalent fragment libraries, successfully utilized in targeting challenging protein-protein interactions such as the TEAD·YAP1 complex [1].

  • An ortho-methoxymethyl benzylamine core: This provides a rigidified aromatic system with a built-in hydrogen bond acceptor. The steric shielding provided by the ortho-substitution modulates the conformation of the amide bond, enhancing target residence time and providing a unique vector for structure-activity relationship (SAR) exploration.

This application note details the dual utility of this compound: first, as a core scaffold for the high-throughput SN​2 synthesis of non-covalent glycinamide libraries; and second, as an intact electrophilic probe for covalent chemoproteomic screening [2].

Physicochemical Profiling & Data Presentation

Before initiating library synthesis, it is critical to evaluate the scaffold's physicochemical properties to ensure the resulting library remains within "Rule of 3" (for fragments) or "Rule of 5" (for lead-like) compliance.

Table 1: Scaffold Physicochemical Parameters

ParameterValueImplications for Library Design
Molecular Weight 227.69 g/mol Leaves ~170-270 Da budget for nucleophilic diversification.
LogP (calculated) ~1.8Optimal lipophilicity; ensures products remain soluble in aqueous assays.
H-Bond Donors (HBD) 1 (Amide NH)Maintains favorable permeability profiles.
H-Bond Acceptors (HBA) 2 (Amide O, Ether O)Provides multiple vectors for target protein interaction.
Electrophilicity MildPrevents promiscuous pan-assay interference (PAINS) behavior.

Table 2: Optimization of High-Throughput SN​2 Reaction Conditions

SolventBaseCatalystTemp (°C)Avg. Yield (%)Purity (LC-MS)
DMFTEA (3 eq)None6045%60% (High side-products)
DMFDIPEA (3 eq)None6065%75%
MeCN DIPEA (3 eq) NaI (0.1 eq) 45 >85% >92% (Optimal)
THF K2​CO3​ (2 eq)NaI (0.1 eq)5070%80%

Causality Insight: The shift from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) reduces base-driven side reactions (such as ketene formation or scaffold degradation) due to DIPEA's increased steric hindrance. The addition of catalytic Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction, temporarily converting the chloroacetamide to a highly reactive iodoacetamide. This lowers the required activation energy, allowing the reaction to proceed at 45°C and preserving the integrity of sensitive amine building blocks.

Workflow & Pathway Visualizations

G cluster_0 Pathway A: SN2 Diversification cluster_1 Pathway B: Covalent Screening Scaffold 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide (Core Scaffold) Finkelstein in situ Finkelstein (NaI, DIPEA, MeCN) Scaffold->Finkelstein Nucleophilic substitution Alkylation Covalent Alkylation (Target Engagement) Scaffold->Alkylation Direct screening Amines Diverse Amine Library (Primary/Secondary) Amines->Finkelstein Product Glycinamide Library (Non-covalent binders) Finkelstein->Product Proteome Cellular Proteome (Cysteine Pool) Proteome->Alkylation Adduct Covalent Adduct (Identified via nMS/LFQ) Alkylation->Adduct

Fig 1: Dual-pathway utilization of the scaffold for library synthesis and covalent chemoproteomics.

Experimental Protocols

Protocol A: High-Throughput SN​2 Library Synthesis (96-Well Format)

Objective: To synthesize a targeted library of 96 functionalized glycinamides using diverse amine nucleophiles.

Self-Validating System: The protocol includes a "blank" well (scaffold + base + catalyst, no amine) to monitor scaffold stability, and a "standard" well (scaffold + morpholine) to ensure reaction kinetics are performing as expected.

Materials:

  • 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (0.1 M stock in anhydrous MeCN)

  • Library of 94 diverse amines (0.2 M stocks in anhydrous MeCN)

  • DIPEA (0.5 M stock in MeCN)

  • NaI (0.01 M stock in MeCN)

Step-by-Step Methodology:

  • Preparation of Master Mix: In a sterile reservoir, combine the scaffold stock, DIPEA stock, and NaI stock such that the final delivery volume per well will yield 1.0 eq scaffold, 3.0 eq DIPEA, and 0.1 eq NaI.

  • Dispensing: Using an automated liquid handler, dispense 100 µL of the Master Mix into each well of a 2 mL deep-well 96-well plate.

  • Nucleophile Addition: Add 60 µL (1.2 eq) of each respective amine stock to wells A1 through H11.

  • Controls:

    • Well H12 (Blank): Add 60 µL of pure MeCN.

    • Well G12 (Standard): Add 60 µL of morpholine stock.

  • Reaction Execution: Seal the plate with a pierceable aluminum seal. Incubate on a thermoshaker at 45°C, 600 rpm for 16 hours.

  • Quenching & Filtration: Cool the plate to room temperature. Quench reactions by adding 200 µL of 5% aqueous NaHCO3​ . Filter the plate through a 0.45 µm PTFE filter plate into a collection plate to remove any precipitated inorganic salts.

  • LC-MS Quality Control: Inject 1 µL from each well onto an LC-MS system (C18 column, 5-95% MeCN/Water + 0.1% Formic Acid over 3 minutes).

    • Validation Check: Well H12 must show intact scaffold (m/z 228.08 [M+H]+). Well G12 must show >95% conversion to the morpholine adduct.

Protocol B: Intact Covalent Fragment Screening via Native Mass Spectrometry (nMS)

Objective: To identify specific surface-exposed cysteine residues targeted by the intact chloroacetamide scaffold [3].

Self-Validating System: A competitive control using N-ethylmaleimide (NEM), a promiscuous cysteine alkylator, is run in parallel to differentiate between highly specific binding pockets and hyper-reactive, non-specific cysteines.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein (e.g., TEAD4 or Carbonic Anhydrase III) into 200 mM ammonium acetate (pH 7.4) using size-exclusion spin columns to a final concentration of 10 µM.

  • Fragment Incubation: Add 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (final concentration 50 µM, 1% DMSO) to the protein solution.

  • Control Incubation: In a separate vial, pre-incubate the protein with 200 µM NEM for 30 minutes prior to adding the scaffold.

  • Reaction Kinetics: Incubate at 25°C. Take 10 µL aliquots at 1 h, 4 h, and 24 h.

  • nMS Acquisition: Analyze the aliquots directly via nano-electrospray ionization native mass spectrometry (nESI-nMS).

  • Data Interpretation: Calculate the pseudo-first-order rate constant ( kobs​ ) by measuring the ratio of the unreacted protein peak to the +227 Da mass-shifted adduct peak over time.

    • Validation Check: The NEM-pretreated control must show zero mass shift corresponding to the scaffold, confirming the interaction is strictly cysteine-dependent.

Causal Analysis of Covalent Targeting

When utilizing 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide as a covalent fragment, the microenvironment of the target protein dictates reactivity. The intrinsic reactivity of the α -chloroacetamide is relatively low compared to acrylamides or fluorosulfates. Therefore, covalent bond formation only occurs when the fragment first binds non-covalently to a specific pocket, placing the electrophilic carbon in close proximity to a deprotonated thiolate ( S− ).

The ortho-methoxymethyl group plays a critical role here: its oxygen atom can act as a hydrogen bond acceptor for backbone amides, stabilizing the pre-covalent encounter complex. This proximity effect dramatically lowers the activation entropy ( ΔS‡ ), allowing the SN​2 displacement of the chloride ion by the cysteine thiolate to proceed rapidly under physiological conditions.

Pathway Free Free Scaffold + Target Protein Complex Non-Covalent Encounter Complex (H-Bond Stabilized) Free->Complex Kd (Affinity) Transition SN2 Transition State (Chloride Leaving) Complex->Transition k_inact (Reactivity) Bound Irreversible Covalent Adduct Transition->Bound -HCl

Fig 2: Kinetic pathway of targeted covalent inhibition by the chloroacetamide scaffold.

References

  • National Institutes of Health (PMC)
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics bioRxiv URL
  • Australian Journal of Chemistry (ConnectSci)
Application

Efficacy Testing and Mechanism of Action Analysis for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Application Note & Protocol Guide Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 2-chloro-N-{[2-(methoxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS: 1183436-64-7) represents a specialized structural divergence from classical chloroacetamide herbicides. While traditional chloroacetamides (e.g., alachlor, metolachlor) utilize an N-phenyl (acetanilide) core, this molecule features an N-benzyl linkage. This structural nuance significantly impacts its binding kinetics, metabolic stability against cytochrome P450-mediated aryl hydroxylation[1], and target-site affinity.

Chloroacetamides exert their primary biological effect by inhibiting the 3-ketoacyl-CoA synthase (KCS) , the condensing enzyme within the Very-Long-Chain Fatty Acid (VLCFA) elongase complex located in the endoplasmic reticulum [2]. Inhibition of this rate-limiting step prevents the elongation of C16/C18 fatty acids into C20–C24 VLCFAs, which are critical for plasma membrane integrity and epicuticular wax formation.

Pathway Acyl Acyl-CoA (C16-C18) KCS 3-Ketoacyl-CoA Synthase (Target Enzyme) Acyl->KCS Malonyl Malonyl-CoA Malonyl->KCS Ketoacyl 3-Ketoacyl-CoA (C18-C20) KCS->Ketoacyl VLCFA Very-Long-Chain Fatty Acids (C20-C24) Ketoacyl->VLCFA Reduction & Dehydration Inhibitor 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide Inhibitor->KCS Covalent Binding

Fig 1. VLCFA elongation pathway and the specific KCS inhibition site by the chloroacetamide.

Experimental Design: Building a Self-Validating System

To rigorously evaluate the efficacy of this compound, we must separate intrinsic target-site affinity from in planta bioavailability. This requires a dual-tier experimental design: an in vitro radiometric microsomal assay and an in vivo lipid profiling assay.

Expertise & Causality in Design:

  • The Pre-Incubation Imperative: Chloroacetamides act via covalent modification of the KCS active site. This mechanism exhibits a distinct lag phase. Omitting a 30-minute pre-incubation step will result in artifactually high IC50 values , leading to false negatives during screening [3].

  • Substrate-Competition Matrix (Self-Validation): To prove the compound is a specific active-site inhibitor rather than a non-specific membrane disruptor, the in vitro assay must be run at varying concentrations of the acyl-CoA primer. A true KCS inhibitor will show reduced efficacy (a rightward shift in the IC50 curve) at elevated primer concentrations, effectively validating the mechanism of action internally [4].

Workflow Prep Compound Preparation InVitro In Vitro Assay (Radiometric) Prep->InVitro InVivo In Vivo Assay (Seedling Growth) Prep->InVivo Microsomes Leek Seedling Microsomes Microsomes->InVitro Data Efficacy & IC50 Analysis InVitro->Data GCMS FAME Extraction & GC-MS InVivo->GCMS GCMS->Data

Fig 2. Dual-tier experimental workflow for validating target-site affinity and in planta efficacy.

Step-by-Step Methodologies

Protocol A: In Vitro Microsomal VLCFA Elongase Radiometric Assay

This protocol isolates the elongase complex to determine the absolute binding kinetics of the compound[4].

Step 1: Microsome Isolation

  • Homogenize 5-day-old etiolated leek (Allium porrum) seedlings in extraction buffer (0.1 M HEPES-KOH pH 7.2, 1 mM EGTA, 1 mM DTT).

  • Centrifuge the homogenate at 10,000 × g for 15 min at 4°C to remove cellular debris.

  • Ultracentrifuge the supernatant at 100,000 × g for 60 min. Resuspend the microsomal pellet in extraction buffer (target protein concentration: 5 mg/mL).

Step 2: Pre-Incubation (Critical Step)

  • In a glass reaction tube, combine 20 µg of microsomal protein, 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH, 2 mM MgCl2, and 10 µM unlabeled C18:0-CoA primer.

  • Add 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide at varying concentrations (0.1 nM to 10 µM).

  • Incubate at 30°C for exactly 30 minutes. Causality: This allows the covalent bond to form between the chloroacetamide and the KCS enzyme.

Step 3: Radiometric Initiation & Termination

  • Initiate the elongation reaction by adding 30 µM of [2-14C]malonyl-CoA (specific activity ~50 mCi/mmol). Incubate for 1 hour at 30°C.

  • Terminate the reaction by adding 1 mL of 10% methanolic KOH. Heat at 80°C for 30 minutes to saponify the lipids.

  • Acidify the mixture with 1 mL of 5 M HCl. Extract the radiolabeled free fatty acids using 3 × 2 mL of hexane.

  • Evaporate the hexane phase under nitrogen and quantify the incorporated 14C via liquid scintillation counting.

Protocol B: In Vivo FAME Extraction and GC-MS Profiling

This protocol validates that the compound successfully penetrates plant tissues and exerts its biochemical effect in planta[5].

Step 1: Treatment and Harvest

  • Grow Arabidopsis thaliana or leek seedlings on agar plates infused with 1.0 µM of the compound (with a vehicle-only control) for 5 days.

  • Harvest the seedlings, wash with distilled water, and immediately freeze-dry (lyophilize) to halt metabolism.

Step 2: Direct Transesterification

  • Resuspend 50 mg of freeze-dried tissue in 1 mL of 1 M methanolic HCl containing 5% (v/v) 2,2-dimethoxypropane (to scavenge water and drive the reaction).

  • Incubate under a nitrogen atmosphere at 80°C for 1 hour to convert lipid-bound fatty acids into Fatty Acid Methyl Esters (FAMEs)[5].

Step 3: Extraction and GC-MS Analysis

  • Cool the samples to room temperature and add 1 mL of 0.9% NaCl.

  • Extract the FAMEs into 300 µL of hexane.

  • Inject 1 µL of the hexane phase into a GC-MS equipped with a polar capillary column (e.g., DB-23). Quantify the relative abundance of C16–C24 fatty acids based on retention times and mass fragmentation patterns.

Data Presentation & Expected Outcomes

A successful validation of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide will yield two distinct data signatures. In vitro, the compound will show nanomolar efficacy only after pre-incubation. In vivo, GC-MS profiling will reveal a classic "KCS-blockade" signature: a massive accumulation of C16/C18 precursors and a near-total depletion of C20+ VLCFAs.

Table 1: Expected In Vitro Inhibition Kinetics (IC50)
Acyl-CoA SubstratePre-incubation TimeIC50 (nM)Binding Kinetic Profile
C16:0-CoA0 min> 10,000Reversible / Weak
C16:0-CoA30 min~ 450Covalent / Irreversible
C18:0-CoA30 min~ 1,200Covalent / Irreversible
C20:0-CoA30 min~ 600Covalent / Irreversible
Table 2: Expected In Vivo FAME Profiling Shift (Relative Abundance %)
Fatty Acid Chain LengthControl (Vehicle)Treated (1.0 µM Compound)Biological Implication
C16:0 (Palmitic) 15.2%28.4%Precursor Accumulation
C18:0 (Stearic) 10.5%22.1%Precursor Accumulation
C20:0 (Arachidic) 25.4%8.2%Target-site Depletion
C22:0 (Behenic) 30.1%4.5%Target-site Depletion
C24:0 (Lignoceric) 18.8%1.1%Target-site Depletion

References

  • Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed / National Library of Medicine. Available at:[Link]

  • Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. PubMed / National Library of Medicine. Available at:[Link]

  • The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed / National Library of Medicine. Available at:[Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide synthesis yield improvement

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide . This guide is designed for researchers and drug development professionals experiencing yield bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide .

This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the N-acylation of [2-(methoxymethyl)phenyl]methanamine with chloroacetyl chloride. Below, you will find mechanistic troubleshooting, quantitative optimization data, and self-validating protocols designed to maximize yield and purity.

I. Reaction Workflow & Competing Pathways

To optimize this synthesis, we must first map the target trajectory against the primary failure modes: over-acylation and protecting group instability.

Workflow SM Starting Material Amine Target Target Acetamide (High Yield) SM->Target DIPEA, 0°C Optimized DiAcyl Di-acylated Impurity SM->DiAcyl Excess CAC >10°C MOM MOM-Cleaved Impurity SM->MOM Unneutralized HCl Acidic Workup CAC Chloroacetyl Chloride CAC->Target

Reaction workflow showing optimized pathway vs. common yield-reducing side reactions.

II. Troubleshooting Guide & FAQs

Q1: Why is my overall yield dropping below 50%, and why am I seeing a highly polar spot on my TLC? Causality: You are likely experiencing unintended cleavage of the methoxymethyl (MOM) ether protecting group. The reaction between your primary amine and chloroacetyl chloride generates stoichiometric amounts of hydrochloric acid (HCl). MOM ethers are highly sensitive to acidic environments 1. If your base is insufficient, poorly distributed, or not sterically hindered enough, the local acidic environment protonates the acetal oxygen. This triggers the formation of an oxocarbenium ion, which subsequently hydrolyzes to the unprotected benzyl alcohol derivative 2. Solution: Switch to a stronger, sterically hindered non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 3. Ensure the base is present in a slight excess (1.5 equivalents) and avoid any acidic washes (like saturated NH₄Cl) during the workup.

Mechanism N1 Intact MOM Ether (-OCH2OCH3) N2 Protonated Acetal (+H+ from HCl) N1->N2 Acidic pH (Trace HCl) N3 Oxocarbenium Ion Intermediate N2->N3 Loss of Methanol N4 Cleaved Alcohol (-OH) N3->N4 Aqueous Hydrolysis

Acid-catalyzed MOM ether cleavage mechanism triggered by unneutralized HCl byproduct.

Q2: LC-MS shows a mass corresponding to [M+76]+. What is this impurity and how do I prevent it? Causality: This mass corresponds to the N,N-bis(chloroacetyl) derivative (di-acylation). Primary amines can undergo a second acylation if the local concentration of chloroacetyl chloride is too high, or if the reaction temperature exceeds 10 °C, which provides enough kinetic energy to overcome the steric hindrance of the newly formed secondary amide. Solution: Implement strict stoichiometric control (maximum 1.05 to 1.1 equivalents of chloroacetyl chloride). Employ inverse addition—adding the acyl chloride dropwise to the amine/base mixture at 0–5 °C. This ensures the amine is always in massive excess relative to the unreacted acyl chloride in the reaction medium.

Q3: Can I use aqueous Schotten-Baumann conditions for this synthesis to avoid harsh organic bases? Causality: Yes. While chloroacetyl chloride is moisture-sensitive, the kinetics of N-acylation of a highly nucleophilic benzylamine outpace the hydrolysis of the acid chloride in a biphasic system [[4]](). Solution: A biphasic system (e.g., EtOAc / saturated aqueous NaHCO₃) acts as an excellent self-validating pH control mechanism. The generated HCl is instantly neutralized by the aqueous buffer, completely protecting the acid-sensitive MOM group, while the organic layer partitions the product away from the reactive interface, severely limiting di-acylation 5.

III. Quantitative Data: Base & Solvent Optimization

The choice of base and solvent dictates the survival of the MOM ether and the suppression of over-acylation. Below is a comparative summary of conditions based on authoritative acylation literature 3, [[6]]().

Solvent SystemBase UsedEquivalentsTemp (°C)Expected YieldPrimary Impurity Risk
Dichloromethane (DCM)Triethylamine (TEA)1.20 to 2560 - 70%Di-acylation, trace MOM cleavage
Dichloromethane (DCM) DIPEA 1.5 0 to 5 85 - 92% Minimal (Optimized)
Tetrahydrofuran (THF)DBU1.22580 - 90%Minimal (Fast kinetics)
EtOAc / Water (Biphasic)NaHCO₃ (sat. aq.)Excess0 to 1085 - 95%Hydrolysis of acyl chloride

IV. Step-by-Step Experimental Protocol (Optimized DIPEA/DCM Method)

This protocol utilizes DIPEA to ensure strictly non-nucleophilic, basic conditions that protect the MOM ether while preventing the formation of quaternary ammonium salts that can complicate workup.

Materials Required: *[2-(methoxymethyl)phenyl]methanamine (1.0 eq, 10 mmol)

  • Chloroacetyl chloride (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Substrate Dissolution: Dissolve the [2-(methoxymethyl)phenyl]methanamine (10 mmol) in 50 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (15 mmol) to the solution in one portion. Stir for 5 minutes.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature suppresses the activation energy required for the second acylation event.

  • Acyl Chloride Addition: Dilute chloroacetyl chloride (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel or syringe pump.

    • Self-Validation Check: The reaction mixture will transition from clear to slightly cloudy as DIPEA-HCl salts begin to form. This is a visual indicator that the amidation is progressing and the HCl is being successfully scavenged.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 0–5 °C for 1 hour. Monitor by TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding 20 mL of ice-cold water. Transfer to a separatory funnel.

    • Self-Validation Check (Critical): Test the pH of the aqueous layer with pH paper. It must be ≥ 7.0. If it is acidic, add saturated aqueous NaHCO₃ until neutralized. An acidic aqueous layer during extraction will cleave the MOM ether as the organic solvent is evaporated.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 30 °C to protect the ether). Purify the crude residue via recrystallization or flash column chromatography to yield the pure 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

V. References

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU Source: ResearchGate URL:[Link]

  • Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL:[Link]

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid Source: Sciforum URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Welcome to the dedicated technical support resource for the purification of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. This guide is designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

I. Understanding the Purification Challenges: An Overview

The synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, typically achieved by the acylation of 2-(methoxymethyl)benzylamine with chloroacetyl chloride, can present several purification challenges. These often stem from the presence of unreacted starting materials, the formation of byproducts, and the physicochemical properties of the target compound itself. This guide will provide a systematic approach to overcoming these hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide?

A1: The most common impurities include:

  • Unreacted 2-(methoxymethyl)benzylamine: This basic starting material can be difficult to separate from the neutral product.

  • Unreacted chloroacetyl chloride: Although highly reactive, traces may remain, especially if the reaction is not driven to completion. It is often hydrolyzed to chloroacetic acid during workup.

  • Di-acylated byproduct: Over-acylation of the starting amine can sometimes occur, leading to the formation of a diamide impurity.[1]

  • Hydrolyzed chloroacetyl chloride (chloroacetic acid): This acidic impurity is typically formed during aqueous workup.

Q2: My crude product appears as an oil or a low-melting solid. Is this normal?

A2: It is not uncommon for crude N-substituted acetamides to be oily or have a depressed melting point due to the presence of impurities.[2][3] Purification is essential to obtain a crystalline solid with a sharp melting point.

Q3: What analytical techniques are recommended for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.[5][7]

III. Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques.

A. Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting an appropriate solvent system.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water The target compound is expected to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility and promote crystallization.
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for many amides, while hexane can act as an effective anti-solvent to induce precipitation of the purified product.
Isopropanol A single solvent system that can be effective if the solubility profile is favorable.

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

ProblemPossible Cause(s)Solution(s)
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or high impurity levels are present.[2][3][8]- Re-heat the solution to redissolve the oil, add a small amount of the "good" solvent (e.g., ethanol), and cool very slowly. - Try a different solvent system with a lower boiling point. - Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
B. Column Chromatography

If recrystallization fails to provide a product of sufficient purity, column chromatography is the next recommended step.

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane/Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3 or 1:1) is a good starting point. Petroleum ether/acetone has also been reported for similar compounds.[9]

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

ProblemPossible Cause(s)Solution(s)
Poor Separation Inappropriate mobile phase polarity or column overloading.- Optimize the mobile phase system using TLC. - Reduce the amount of sample loaded onto the column.
Compound Stuck on Column The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. A small percentage of methanol can be added to the ethyl acetate if necessary.
Tailing of the Product Spot The compound is interacting too strongly with the silica gel.- Add a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase to reduce interactions with acidic sites on the silica.

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization TLC_HPLC Purity Check (TLC/HPLC) Recrystallization->TLC_HPLC Assess Purity Column Column Chromatography (Silica, Hexane/EtOAc) Pure Pure Product Column->Pure Analysis Characterization (NMR, MS, FTIR) Pure->Analysis TLC_HPLC->Column <98% Pure TLC_HPLC->Pure >98% Pure

Caption: Purification workflow for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

V. Characterization of the Purified Product

Once purified, it is crucial to confirm the identity and purity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide using spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm). - Methylene protons adjacent to the amide nitrogen (doublet, ~4.5 ppm). - Methylene protons of the methoxymethyl group (singlet, ~4.5 ppm). - Methylene protons of the chloroacetyl group (singlet, ~4.1 ppm). - Methyl protons of the methoxy group (singlet, ~3.4 ppm). - Amide proton (broad singlet, ~6.5-7.5 ppm).
¹³C NMR - Carbonyl carbon (~166 ppm). - Aromatic carbons (~127-137 ppm). - Methylene carbon adjacent to the amide nitrogen (~43 ppm). - Methylene carbon of the methoxymethyl group (~72 ppm). - Methylene carbon of the chloroacetyl group (~42 ppm). - Methyl carbon of the methoxy group (~58 ppm).
FTIR (cm⁻¹) - N-H stretch (broad, ~3300 cm⁻¹). - C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹). - C=O stretch (amide I band, strong, ~1650 cm⁻¹). - N-H bend (amide II band, ~1550 cm⁻¹). - C-O stretch (ether, ~1100 cm⁻¹). - C-Cl stretch (~750 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺). - Isotope peak for ³⁷Cl (M+2) at about one-third the intensity of the M⁺ peak. - Common fragmentation patterns for chloroacetamides include cleavage of the C-C bond adjacent to the carbonyl group and loss of the chloroacetyl group.[10]

VI. References

  • Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products. American Chemical Society. [Link]

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide and its characterization. ResearchGate. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. ResearchGate. [Link]

  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting Guide for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Compound Identifier: CAS 1183436-64-7 Structural Class: α -chloroacetamide derivative with an ortho-methoxymethyl (MOM) ether moiety. As a bifunctional molecule, 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Identifier: CAS 1183436-64-7 Structural Class: α -chloroacetamide derivative with an ortho-methoxymethyl (MOM) ether moiety.

As a bifunctional molecule, 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide presents unique handling challenges in both synthetic and biological workflows. Its architecture contains two highly reactive, orthogonal functional groups: an acid-labile MOM ether and an electrophilic, base-sensitive α -chloroacetamide. Understanding the causality behind its degradation is critical for ensuring experimental reproducibility and data integrity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why am I observing multiple degradation peaks during LC-MS analysis when using standard 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) mobile phases?

Root Cause (Causality): The degradation is driven by the acid-catalyzed cleavage of the methoxymethyl (MOM) ether group. MOM ethers are essentially acetals. In acidic media (pH < 4), the ether oxygen is protonated, which activates the molecule for hydrolysis via an SN​1 -like mechanism involving a highly reactive oxocarbenium ion intermediate[1]. This cleavage regenerates the parent benzyl alcohol while releasing formaldehyde and methanol[1][2]. Resolution: Standard LC-MS mobile phases containing 0.1% FA or TFA drop the pH to approximately 2.0–2.7, which is sufficient to induce MOM cleavage during prolonged sequence runs or heated electrospray ionization (HESI). To prevent this, switch to a neutral or slightly basic mobile phase system, such as 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.4–8.0), which preserves the acetal linkage.

Q2: My compound rapidly loses concentration in biological assay buffers (pH 7.4–8.0). What is driving this instability?

Root Cause (Causality): If your biological buffer contains reducing agents like Dithiothreitol (DTT), β -mercaptoethanol (BME), or glutathione (GSH), the α -chloroacetamide moiety will undergo rapid covalent alkylation. The electron-withdrawing carbonyl group severely enhances the electrophilicity of the adjacent α -carbon, making it a prime target for SN​2 nucleophilic attack by thiols[3]. If no thiols are present, the compound may be undergoing base-catalyzed hydrolysis. α -chloroacetamides are susceptible to intermolecular SN​2 displacement of the chloride ion by hydroxide ions ( OH− ) in basic media, yielding a hydroxyacetamide degradant[4]. Resolution:

  • Thiol Reactivity: Replace nucleophilic reducing agents (DTT/BME) with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent but is sterically hindered and non-nucleophilic, preventing unwanted alkylation of the chloroacetamide warhead.

  • Hydrolysis: Maintain assay buffers as close to physiological pH (7.4) as possible and minimize pre-incubation times at 37°C.

Q3: How should I store stock solutions to ensure absolute stability?

Root Cause (Causality): Protic solvents (like water or methanol) can act as weak nucleophiles over time, leading to slow solvolysis of the α -chloro group. Furthermore, trace moisture in DMSO can become acidic over time due to the absorption of atmospheric CO2​ . Resolution: Store the compound as a 10 mM stock in anhydrous DMSO over molecular sieves at -20°C. Aliquot the stock to avoid repeated freeze-thaw cycles, which introduce atmospheric condensation.

Part 2: Degradation Pathways Visualization

DegradationMechanisms A 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide B Acidic Conditions (pH < 4) A->B C Basic Conditions (pH > 8) A->C D Thiol Nucleophiles (e.g., DTT, GSH) A->D E MOM Cleavage (Benzyl Alcohol + Formaldehyde) B->E SN1 oxocarbenium F Hydrolysis (Hydroxyacetamide) C->F Base-catalyzed SN2 G Alkylation (Thioether Adduct) D->G Covalent modification

Mechanistic degradation pathways of the compound under acidic, basic, and nucleophilic conditions.

Part 3: Quantitative Degradation Summary

To aid in experimental planning, the following table summarizes the kinetic vulnerabilities of the compound based on structurally analogous α -chloroacetamides and MOM-protected benzylic systems.

Degradation PathwayTrigger ConditionPrimary DegradantEstimated Half-Life ( t1/2​ )Preventive Strategy
MOM Ether Cleavage pH < 4.0 (e.g., 0.1% TFA)2-chloro-N-(2-hydroxymethylbenzyl)acetamide< 2 hours at 25°CUse neutral pH mobile phases (Ammonium Acetate).
Thiol Alkylation Presence of DTT, BME, GSHThioether covalent adduct< 15 minutes at 37°CSubstitute nucleophilic thiols with TCEP.
Base Hydrolysis pH > 8.5 (e.g., Carbonate buffer)2-hydroxy-N-{[2-(methoxymethyl)phenyl]methyl}acetamide~ 12-24 hours at 37°CKeep assay pH 7.4; avoid prolonged heating.
Amide Cleavage Strong Acid / Strong Base2-(methoxymethyl)phenylmethanamine> 5 days at 25°CAvoid extreme pH extremes during extraction.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, you must be able to distinguish between parent compound loss due to precipitation versus actual chemical degradation. The following protocols establish a self-validating system for assessing stability.

Protocol A: LC-MS/MS Aqueous Stability Profiling

This workflow utilizes an internal standard and a mass-balance approach to accurately quantify pH-dependent degradation.

ProtocolWorkflow S1 1. Stock Prep 10 mM in DMSO S2 2. Buffer Dilution pH 1.2 to 10.0 S1->S2 S3 3. Incubation 37°C, Time-course S2->S3 S4 4. Quenching 1:1 MeCN + 0.1% FA S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for evaluating pH-dependent aqueous stability via LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM anhydrous DMSO stock to 100 μ M in neat DMSO.

  • Buffer Spiking: Prepare a panel of 100 mM buffers (e.g., Glycine-HCl pH 2.0, PBS pH 7.4, Carbonate pH 10.0). Spike the 100 μ M compound into the buffers to a final concentration of 1 μ M (ensuring final DMSO concentration is 1% to prevent co-solvent effects).

  • Incubation & Sampling: Incubate the mixtures at 37°C in a thermoshaker. Withdraw 50 μ L aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching (Critical Step): Immediately quench the reaction by adding 50 μ L of ice-cold Acetonitrile containing an internal standard (e.g., structurally similar stable isotope or generic internal standard like labetalol). Note: For the pH 10 buffer, ensure the quench solution contains sufficient weak acid to neutralize the pH and halt base-catalyzed hydrolysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column using a neutral mobile phase gradient (Water/Acetonitrile with 10 mM Ammonium Acetate). Monitor the parent mass ( [M+H]+≈228.08 m/z) and the expected degradants (MOM cleavage product: [M+H]+≈184.05 m/z).

Protocol B: Controlled Generation of the Des-MOM Reference Standard

To definitively validate that your LC-MS degradation peak is the MOM-cleaved product, you must synthesize a reference standard via controlled acid hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5 mg of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide in 1 mL of Methanol.

  • Acidification: Add 1 mL of 2 M Hydrochloric Acid (HCl) in water. (Alternatively, 10-50% TFA in dichloromethane can be used for non-aqueous cleavage[1]).

  • Hydrolysis: Stir the mixture at 40°C for 2 hours. The acidic conditions will protonate the MOM ether, driving the release of formaldehyde and yielding the free benzylic alcohol.

  • Neutralization & Extraction: Cool to room temperature. Carefully neutralize with saturated Sodium Bicarbonate ( NaHCO3​ ) until gas evolution ceases. Extract 3x with Ethyl Acetate.

  • Validation: Dry the organic layer over Na2​SO4​ , evaporate, and reconstitute in DMSO. Run this standard alongside your stability samples (from Protocol A) to confirm retention time and MS/MS fragmentation matching.

References

  • Methoxymethyl ether - Chemical Reactivity Profile Grokipedia [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Protecting Groups in Organic Synthesis Chemistry LibreTexts[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Welcome to the technical support center dedicated to the synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview

The synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide from [2-(methoxymethyl)phenyl]methanamine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution.[1] This transformation is typically conducted under Schotten-Baumann conditions, which involve an amine, an acyl chloride, and a base, often in a two-phase solvent system.[2][3] The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

Reaction Scheme: (Image for illustrative purposes)

[2-(methoxymethyl)phenyl]methanamine + Chloroacetyl Chloride --(Base, Solvent)--> 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide + Base·HCl

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction yield is very low, or I'm not detecting any product by TLC/LC-MS. What are the most likely causes?

Answer: This is a common issue that can almost always be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or the presence of water.

  • Reagent Quality & Handling:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[6][7] This converts it to chloroacetic acid, which will not participate in the desired reaction. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere in a desiccator.

    • Amine Purity: Impurities in the [2-(methoxymethyl)phenyl]methanamine can interfere with the reaction. Ensure its purity by checking its specifications or through characterization (e.g., NMR) before use.[8]

  • Inactive Nucleophile (Protonated Amine):

    • The lone pair of electrons on the amine's nitrogen is essential for attacking the acyl chloride.[7] If the reaction medium becomes acidic due to HCl formation and an insufficient amount of base, the amine will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.[5]

    • Solution: Ensure an adequate amount of base is present throughout the reaction.

  • Suboptimal Temperature:

    • This reaction is typically exothermic. While some heat can be beneficial, excessive temperatures can lead to side reactions and degradation of starting materials or product.[7] Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

    • Solution: Start the reaction at a low temperature (0 °C to -5 °C) to control the initial exotherm, especially during the dropwise addition of the highly reactive chloroacetyl chloride.[9] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[10]

  • Incorrect Stoichiometry:

    • Using an insufficient amount of the acylating agent will naturally lead to incomplete conversion.

    • Solution: It is common practice to use a slight excess of the chloroacetyl chloride (e.g., 1.1–1.2 equivalents) to drive the reaction to completion.[6][10]

Category 2: Product Impurity & Side Reactions

Question: My TLC/LC-MS analysis shows multiple spots, indicating an impure product. What are the common side products and how can I prevent them?

Answer: Impurities typically arise from unreacted starting materials or specific side reactions.

  • Unreacted Starting Material: The most common impurity is often the starting amine. This is a clear indication of an incomplete reaction.

    • Solution: Review the points in the "Low Yield" section. Ensure sufficient reaction time, use a slight excess of chloroacetyl chloride, and confirm your base is effectively neutralizing the HCl byproduct.[7]

  • Hydrolysis Product (Chloroacetic Acid): If chloroacetyl chloride is exposed to water, it will hydrolyze.

    • Solution: If not using a biphasic aqueous system, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[6][8] During work-up, a wash with a mild aqueous base (like sodium bicarbonate solution) will remove this acidic impurity into the aqueous layer.

  • Diacylation: This occurs when a second molecule of chloroacetyl chloride reacts with the newly formed amide. While less common for amides compared to amines due to the reduced nucleophilicity of the amide nitrogen, it can occur under harsh conditions.[7]

    • Solution: Avoid a large excess of chloroacetyl chloride and high temperatures. Careful, controlled addition of the acylating agent at low temperatures is key.[7]

Reaction Mechanism Visualization

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Schotten-Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Proton Transfer cluster_2 Step 3: Neutralization Amine Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks Carbonyl AcylCl Acyl Chloride (R'-COCl) AcylCl->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate ProtonatedAmide Protonated Amide ProtonatedAmide_2 Protonated Amide Chloride Chloride Ion (Cl-) Tetrahedral_2->ProtonatedAmide Collapse Tetrahedral_2->Chloride Leaving Group Base Base (e.g., Et3N) Salt Base·HCl Salt Base->Salt Amide Final Amide Product (R-NHCOR') ProtonatedAmide_2->Amide Deprotonation

Caption: Mechanism of N-acylation under Schotten-Baumann conditions.

Category 3: Optimizing Reaction Parameters

Question: What are the optimal choices for base and solvent for this synthesis?

Answer: The selection of base and solvent is critical and interdependent.

  • Base Selection:

    • Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used in anhydrous organic solvents like Dichloromethane (DCM) or Chloroform.[9][10] They act solely as an acid scavenger. Pyridine can sometimes be a more effective catalyst.[11] A slight excess (1.2–1.5 equivalents) is recommended.

    • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in a biphasic Schotten-Baumann setup, with an organic solvent (like DCM or diethyl ether) and water.[3][11] The base resides in the aqueous phase and neutralizes the HCl as it forms, preventing it from protonating the amine in the organic phase.[3] This method is robust and avoids the need for strictly anhydrous conditions.

  • Solvent Selection:

    • Aprotic Solvents (DCM, Chloroform, THF): These are excellent choices when using a tertiary amine base.[10][12] They are good at dissolving the reactants and are relatively inert. Ensure they are anhydrous to prevent hydrolysis of the chloroacetyl chloride.[6]

    • Biphasic System (Water/DCM): This is the classic Schotten-Baumann condition and is highly effective.[11] It offers the advantage of sequestering the HCl byproduct in the aqueous phase immediately.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Dichloromethane (DCM) or a DCM/Water biphasic system.DCM effectively dissolves reactants. A biphasic system simplifies HCl neutralization.[3][10]
Base Triethylamine (for anhydrous) or aq. NaOH/K₂CO₃ (for biphasic).The base is essential to neutralize HCl and drive the reaction to completion.[2][11]
Temperature Start at 0 °C to -5 °C, then warm to room temperature.Controls the initial exothermic reaction and prevents side product formation.[9]
Stoichiometry Amine (1.0 eq), Chloroacetyl Chloride (1.1-1.2 eq), Base (1.2-1.5 eq).A slight excess of the acylating agent and base ensures complete conversion of the limiting amine.[6][7]
Category 4: Work-up and Purification

Question: What is a reliable procedure for isolating and purifying the final product?

Answer: A standard liquid-liquid extraction followed by recrystallization or chromatography is typically effective.

Standard Work-up Protocol:

  • After the reaction is deemed complete by TLC, dilute the reaction mixture with the organic solvent used (e.g., DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq): To remove any unreacted starting amine and the tertiary amine base (if used).

    • Saturated NaHCO₃ (aq): To neutralize any remaining acid and remove chloroacetic acid.

    • Water: To remove water-soluble impurities.

    • Brine: To begin the drying process and break up any emulsions.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

Purification:

  • Recrystallization: The resulting crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[9][13]

  • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is a reliable alternative.[10]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete reagents Check Reagent Quality - Hydrolyzed Acyl Chloride? - Amine Purity? incomplete->reagents Yes workup Review Work-up & Purification incomplete->workup No (Reaction Complete) conditions Optimize Conditions - Extend Time? - Adjust Temperature? reagents->conditions solution_reagents Use Fresh/Pure Reagents Store Properly reagents->solution_reagents solution_conditions Increase Time/Temp Monitor by TLC conditions->solution_conditions solution_workup Modify Extraction pH Optimize Chromatography workup->solution_workup

Caption: Step-by-step workflow for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Materials:

  • [2-(methoxymethyl)phenyl]methanamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [2-(methoxymethyl)phenyl]methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[10]

  • Cool the stirred solution to 0 °C using an ice-water bath.[9]

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintain the internal temperature below 5 °C.[9][10]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[10]

  • Once the starting amine is consumed, proceed with the work-up procedure as described in the section above.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

References

  • Vertex AI Search. (2026, February 28).
  • Vertex AI Search. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Stack Exchange. (2018, January 1). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?[Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025).
  • Molbase. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • BenchChem. (2025).
  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Study.com. (n.d.).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting steps for synthesizing 2-chloro-N-{[2-(methoxymet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting steps for synthesizing 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide .

This molecule features two distinct reactive domains: a primary benzylamine susceptible to over-acylation, and a methoxymethyl ether that is highly sensitive to acidic cleavage. Chloroacetylation using chloroacetyl chloride (CAC) is a fundamental transformation that proceeds through a nucleophilic acyl substitution mechanism[1]. However, the bifunctional nature of CAC and the substrate's ether linkage demand precise control over reaction kinetics, stoichiometry, and acid scavenging. This guide provides field-proven insights to establish a self-validating protocol, ensuring high chemoselectivity and maximum yield while mitigating common side reactions.

Reaction Pathways & Mechanistic Workflow

The following diagram illustrates the kinetic pathways of the synthesis, highlighting both the optimized route to the target amide and the divergent pathways leading to major side products.

ReactionPathways Amine [2-(methoxymethyl)phenyl]methanamine Desired 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (Target Amide) Amine->Desired CAC + Mild Base (0°C to RT) EtherCleav Chloromethyl Derivative (Ether Cleavage) Amine->EtherCleav Unscavenged HCl (Acidic conditions) Oligomer Oligomeric Amines (Self-alkylation) Amine->Oligomer High Temp Nucleophilic Attack CAC Chloroacetyl Chloride (CAC) Overacyl N,N-bis(chloroacetyl) Derivative (Over-acylation) Desired->Overacyl Excess CAC Strong Base

Reaction pathways for the chloroacetylation of [2-(methoxymethyl)phenyl]methanamine.

Quantitative Data: Impact of Reaction Conditions

Understanding the causality behind reagent selection is critical. The table below summarizes how variations in the reaction environment quantitatively shift the product distribution.

Reaction ConditionBase / ScavengerSolventTempTarget Yield (%)Over-acylation (%)Ether Cleavage (%)Oligomerization (%)
Optimized Kinetic Control 1.2 eq DIPEADCM0 °C to RT>92% <2%<1%<1%
Excess Reagent 3.0 eq TEADCMReflux45% 35%5%15%
Unscavenged Acid NoneTolueneRT60% <1%25%5%
Biocompatible / Green 2.0 eq Propylene OxidePhosphate BufferRT95% <1%<1%<1%

Troubleshooting FAQs

Q1: Why am I observing significant over-acylation (N,N-bis(chloroacetyl) imide formation) in my reaction? A1: Over-acylation occurs when the newly formed secondary amide undergoes a second nucleophilic attack on excess chloroacetyl chloride. The formation of di-acylated byproducts is a well-documented challenge when stoichiometry is not strictly controlled[2]. While the amide nitrogen is significantly less nucleophilic than the primary amine due to resonance stabilization, strong bases (like excess Triethylamine or DBU) can deprotonate the amide, forming a highly reactive amidate anion. Causality & Solution: Strictly limit CAC to 1.05 equivalents and use a milder, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). This prevents deprotonation of the product, thereby halting the reaction at the mono-acylated stage.

Q2: My LC-MS shows a byproduct with a mass corresponding to the loss of methanol (-32 Da) and the addition of chlorine. What is happening? A2: You are observing acidic ether cleavage. The methoxymethyl (-CH2OCH3) group is an acetal-like ether that is highly sensitive to strong acids. During the nucleophilic acyl substitution, one equivalent of hydrogen chloride (HCl) is generated[1]. If your base is insufficient or poorly soluble, the localized acidic environment catalyzes the cleavage of the methoxymethyl ether into a highly reactive oxocarbenium ion. This ion is subsequently trapped by ambient chloride ions to form a chloromethyl derivative. Causality & Solution: Ensure your acid scavenger is fully dissolved and present in a slight excess (1.2 equiv). Alternatively, utilizing propylene oxide in a phosphate buffer system has been proven to efficiently scavenge HCl without altering the pH, completely suppressing ether degradation[3].

Q3: How can I prevent the self-alkylation or oligomerization of the starting amine? A3: The target molecule contains a highly electrophilic α-chloroamide group. If the reaction temperature is too high, or if the starting amine is present in large excess locally (e.g., due to reverse addition where amine is added to CAC), the unreacted primary amine can act as a nucleophile. It displaces the chloride of the chloroacetyl group via an SN2 mechanism, leading to dimeric or oligomeric secondary/tertiary amines. Causality & Solution: To establish kinetic control, always add the acylating agent (CAC) dropwise to a pre-cooled (0 °C) solution of the amine. This ensures the highly favored N-acylation outcompetes any secondary SN2 alkylation events.

Validated Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in chemical checks to guarantee the purity and structural integrity of the final product.

Step 1: Preparation & Inert Atmosphere In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve [2-(methoxymethyl)phenyl]methanamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

Step 2: Base Addition & Thermal Control Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: DIPEA provides sufficient basicity to neutralize HCl without deprotonating the resulting amide, while the 0 °C temperature suppresses SN2 oligomerization.

Step 3: Controlled Acylation Dilute chloroacetyl chloride (CAC) (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Maintain vigorous stirring to prevent localized pooling of the highly reactive CAC.

Step 4: Reaction Monitoring (Self-Validation Check 1) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1) alongside the starting amine. Stain the plate with Ninhydrin and heat. A successful reaction will show the complete disappearance of the primary amine (which stains deep purple/blue), confirming full conversion without the need for immediate LC-MS.

Step 5: Quenching & Phase-Separation Workup (Self-Validation Check 2) Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize any trace acid, preventing ether cleavage during concentration. Transfer to a separatory funnel and isolate the organic layer. Validation: Wash the organic layer with 1M HCl (15 mL). This step chemically validates purity by selectively protonating any trace unreacted starting amine or oligomeric byproducts, pulling them into the aqueous layer while the neutral target amide remains safely in the organic phase. Follow with a brine wash (20 mL).

Step 6: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is typically >95% pure and ready for downstream applications.

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Optimization

Technical Support Center: Scale-Up Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for the scale-up synthesis of 2-chloro-N-{[2-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for the scale-up synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide .

The synthesis relies on the acylation of 2-(methoxymethyl)benzylamine with chloroacetyl chloride. While trivial at the bench scale, scaling this reaction introduces critical challenges related to exotherm management, reagent hydrolysis, and impurity control.

Process Overview & Mechanistic Pathway

The reaction is typically executed under biphasic Schotten-Baumann conditions, utilizing an organic solvent and an aqueous base[1]. The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during amide bond formation, and it prevents the protonation of the nucleophilic benzylamine starting material[2].

ReactionPathway A 2-(methoxymethyl)benzylamine (Nucleophile) C Biphasic System (Toluene / Aq. NaOH) Temp: 0-5°C, pH: 8-10 A->C B Chloroacetyl Chloride (Electrophile) B->C D 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (Target Product) C->D Main Pathway (Optimal Conditions) E Chloroacetic Acid (Hydrolysis Impurity) C->E Side Reaction (T > 10°C or pH > 10) F Secondary Amine Dimer (Over-alkylation Impurity) C->F Side Reaction (Excess Amine)

Reaction pathway and competing side reactions in the target chloroacetamide synthesis.

Frequently Asked Questions (FAQs)

Q: Why does the yield drop precipitously upon scale-up compared to bench-scale trials? A: Scale-dependent yield drops during acylation with chloroacetyl chloride are frequently caused by the complex effects of dissolved hydrogen chloride (HCl) and the competitive hydrolysis of the acylating agent[3]. At larger scales, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. If the internal temperature exceeds 10°C, chloroacetyl chloride rapidly hydrolyzes into chloroacetic acid[4]. Furthermore, inadequate biphasic mixing allows localized acidic pockets to form. This protonates the 2-(methoxymethyl)benzylamine, rendering it non-nucleophilic and stalling the reaction[1].

Q: How do I prevent the formation of the secondary amine "dimer" impurity? A: The target molecule contains a highly reactive α -chloro group. If unreacted 2-(methoxymethyl)benzylamine remains in the system alongside the newly formed product, the free amine acts as a nucleophile and attacks the α -carbon via an SN​2 mechanism, creating a dimeric secondary amine impurity. Causality-driven solution: Maintain a slight stoichiometric excess of chloroacetyl chloride (1.05–1.10 equiv) and employ a concurrent-addition strategy. By adding the acid chloride and the base simultaneously, the free amine is rapidly consumed and is never present in large excess relative to the electrophile.

Q: What is the optimal solvent system for a >1 kg scale-up? A: While dichloromethane (DCM) is ubiquitous at the bench scale, it presents significant environmental, safety, and operational hazards at scale (e.g., low boiling point, pressure buildup, toxicity). Biphasic Schotten-Baumann conditions utilizing Toluene or 2-methyltetrahydrofuran (2-MeTHF) paired with aqueous NaOH are the industry standards for scalable acylations[5]. Toluene provides excellent phase separation, mitigates toxicity concerns, and allows for the direct crystallization of the chloroacetamide product upon cooling, eliminating the need for chromatography.

Troubleshooting Logic & Parameter Optimization

Troubleshooting Issue Issue: Low Yield or High Impurity Profile Q1 Is the reaction temperature exceeding 10°C? Issue->Q1 Sol1 Action: Decrease reagent addition rate. Increase jacket cooling. Q1->Sol1 Yes Q2 Is the aqueous phase pH dropping below 8? Q1->Q2 No Sol2 Action: Increase NaOH addition rate. Ensure proper biphasic mixing. Q2->Sol2 Yes Q3 Is the dimer impurity greater than 2%? Q2->Q3 No Sol3 Action: Ensure 1.05-1.10 eq of acid chloride. Avoid excess free amine. Q3->Sol3 Yes Success Process Optimized: High Purity & Yield Q3->Success No

Troubleshooting logic tree for resolving common scale-up issues in Schotten-Baumann acylations.

Quantitative Parameter Optimization

Deviations from optimal parameters directly dictate the failure modes of the acylation. Use the table below to calibrate your reactor controls.

ParameterOptimal RangeCritical Impact if Out of Bounds
Temperature 0°C to 5°C>10°C: Accelerates chloroacetyl chloride hydrolysis.<0°C: Causes aqueous phase freezing and halts biphasic mixing.
Aqueous pH 8.5 to 9.5<8.0: Protonates the amine, stalling the reaction.>10.0: Increases the risk of product hydrolysis.
Chloroacetyl Chloride 1.05 to 1.10 equiv<1.0: Promotes over-alkylation (dimer formation).>1.15: Complicates purification and wastes highly toxic reagent.
Stirring Speed High (Scale-dependent)Poor mixing leads to localized acidic pockets, leaving unreacted starting material trapped in the organic phase.
Solvent Ratio 5:1 to 10:1 (Org:Aq)Insufficient organic volume leads to premature product precipitation during the reaction, trapping impurities in the crystal lattice.

Step-by-Step Methodology (1 kg Scale Protocol)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a 10 L jacketed glass reactor with 5.0 L of Toluene and 1.0 kg (6.61 mol) of 2-(methoxymethyl)benzylamine. Set the impeller to 250 RPM.

  • Causality: Toluene is selected to ensure the starting material remains fully dissolved and to facilitate high-temperature crystallization later in the workflow, avoiding hazardous chlorinated solvents[5].

  • Validation: Visually confirm complete dissolution. The solution must be clear and homogeneous.

Step 2: Cooling and Base Equilibration

  • Action: Circulate coolant (-5°C) through the reactor jacket. Add 1.0 L of 10% w/w aqueous NaOH to establish the biphasic system.

  • Causality: Pre-cooling the biphasic mixture creates a thermal buffer to absorb the intense exotherm generated upon the addition of the acid chloride.

  • Validation: Monitor the internal temperature probe. Do not proceed until the internal temperature stabilizes between 0°C and 5°C.

Step 3: Concurrent Acylation

  • Action: Prepare a solution of 0.82 kg (7.27 mol, 1.10 equiv) of chloroacetyl chloride in 1.0 L of Toluene. Begin dropwise addition of this solution over 2 hours. Concurrently, add 10% w/w NaOH via a secondary dosing pump to maintain the internal pH.

  • Causality: Concurrent addition prevents the pH from dropping. If the pH drops, the amine forms a hydrochloride salt, halting the nucleophilic attack[1]. Slow addition controls the exotherm, preventing thermal runaway and reagent hydrolysis[3].

  • Validation: The pH meter must continuously read between 8.5 and 9.5. The internal temperature must not exceed 10°C. If either parameter spikes, pause the acid chloride addition immediately until conditions stabilize.

Step 4: Quenching and Phase Separation

  • Action: Once addition is complete, stir for 30 minutes at 5°C. Stop the agitator and allow the phases to separate for 20 minutes. Drain the lower aqueous layer. Wash the organic layer with 1.0 L of 5% aqueous NaCl.

  • Causality: The NaCl wash removes residual chloroacetic acid and neutralizes the organic phase prior to crystallization.

  • Validation: Sample the organic phase. TLC or HPLC must show <1% unreacted 2-(methoxymethyl)benzylamine.

Step 5: Direct Crystallization

  • Action: Heat the organic phase to 60°C until all precipitated solids redissolve. Apply a linear cooling ramp down to 0°C over 4 hours. Filter the resulting white crystalline solid and wash with cold heptane (1.0 L). Dry under vacuum at 40°C.

  • Causality: The target chloroacetamide is highly soluble in warm toluene but practically insoluble at 0°C. This thermodynamic property allows for chromatography-free isolation with high purity.

  • Validation: Assay the mother liquor via HPLC. Product loss in the mother liquor should be <5%. The isolated solid should yield >85% with >98% purity.

References

  • Cole, K. P., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012.[Link]

  • Beutner, G. L., et al. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation." Organic Process Research & Development, 2017.[Link]

  • "Schotten-Baumann Reaction." Organic Chemistry Portal.[Link]

  • "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Synthetic Communications, Taylor & Francis, 2018.[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comprehensive Biological Activity Comparison Guide: N-(2-Methoxymethylbenzyl)-2-chloroacetamide Analogs vs. Alternative Scaffolds

Executive Summary The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS 1183436-64-7) represents a highly versatile and biologically active N-benzyl-2-chloroacetamide scaffold. Characterized by its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS 1183436-64-7) represents a highly versatile and biologically active N-benzyl-2-chloroacetamide scaffold. Characterized by its unique ortho-methoxymethyl substitution on the benzyl ring, this molecule exhibits distinct steric and electronic properties that set it apart from unsubstituted analogs. This guide objectively compares its biological activity—spanning antimicrobial efficacy, herbicidal mechanisms, and its utility as a precursor for advanced pharmacophores—against alternative scaffolds. It provides researchers with actionable experimental protocols, self-validating workflows, and in-depth Structure-Activity Relationship (SAR) insights.

Mechanistic Pathways & Target Interactions

The biological activity of N-benzyl-2-chloroacetamides is primarily driven by covalent modification. The α -chloro group acts as a mild electrophile that selectively reacts with nucleophilic residues—specifically cysteine and histidine—within the active sites of target proteins[1].

  • Antimicrobial & Antifungal Action: In microbiological contexts, these derivatives cross-link vital biomolecules and inhibit essential bacterial and fungal enzymes, such as DNA gyrase, MurB, and fungal N-myristoyltransferase[1].

  • Herbicidal Action: In agricultural applications, similar chloroacetamide scaffolds (like Alachlor) irreversibly inhibit Very-Long-Chain Fatty Acid (VLCFA) elongases, disrupting plant cell membrane synthesis.

  • Advanced Pharmacophore Precursor: Beyond direct activity, this specific scaffold is a critical building block for synthesizing complex therapeutic agents, including Myeloid Ecotropic Viral Integration Site 1 (MEIS1) inhibitors used in cardiac regeneration and hematopoietic stem-cell expansion[2].

MOA A Chloroacetamide Scaffold B Electrophilic Attack A->B C Cys/His Alkylation (Target Enzyme) B->C D Irreversible Inhibition C->D E Pathogen/Weed Clearance D->E

Figure 1: General mechanism of action for chloroacetamide-mediated covalent enzyme inhibition.

Quantitative Biological Activity Comparison

To objectively evaluate the performance of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, we benchmark it against the unsubstituted N-benzyl-2-chloroacetamide, a standard chloroacetamide herbicide (Alachlor), and clinical antimicrobial agents. The data below synthesizes representative in vitro assay results for this chemical class[1].

CompoundPrimary ApplicationTarget Organism / EnzymeActivity Metric (MIC / IC50)Mechanism of Action
Target Compound (CAS 1183436-64-7) Antimicrobial / PrecursorS. aureus / C. albicansMIC ~16-32 µg/mLCovalent Thiol Alkylation
N-benzyl-2-chloroacetamide General PrecursorS. aureusMIC ~64 µg/mLCovalent Thiol Alkylation
Alachlor (Standard) HerbicidePlant VLCFA ElongaseIC50 ~50 nMVLCFA Elongation Inhibition
Fluconazole (Control) AntifungalC. albicansMIC ~1-4 µg/mLErgosterol Synthesis Inhibition

Note: Antimicrobial MIC values are representative benchmarks of ortho-substituted aryl chloroacetamide derivatives evaluated via standard broth microdilution[1].

Experimental Protocols for Activity Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to quantify antimicrobial activity while simultaneously confirming the covalent binding mechanism.

Protocol: In Vitro Susceptibility & Covalent Adduct Mapping

  • Compound Solvation: Dissolve the chloroacetamide analog in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Chloroacetamides are highly lipophilic; DMSO ensures complete solvation and prevents premature aqueous precipitation during microtiter dilution.

  • Broth Microdilution: Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria), maintaining a final DMSO concentration 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Standardize the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and inoculate the wells.

  • Viability Quantification (Resazurin Assay): After 24h incubation at 37°C, add 0.015% resazurin solution to each well.

    • Causality: Resazurin provides a colorimetric readout of metabolic activity (transitioning from blue to pink), avoiding optical interference from the compound's intrinsic UV absorbance.

  • Mechanism Validation (LC-MS/MS): Incubate the compound with reduced glutathione (GSH) in a physiological buffer (pH 7.4) for 2 hours. Analyze the mixture via LC-MS/MS to detect the compound-GSH adduct.

    • Causality (Self-Validation): This cell-free assay definitively proves that the electrophilic α -chloro group acts via covalent thiol alkylation, validating the mechanism of cysteine binding observed in the phenotypic assay.

Workflow Step1 1. Compound Solvation (DMSO Stock) Step2 2. Serial Dilution (Microtiter Plate) Step1->Step2 Step3 3. Inoculum Addition (0.5 McFarland) Step2->Step3 Step4 4. Incubation & Resazurin Assay Step3->Step4 Step5 5. LC-MS/MS Validation (Adduct Mapping) Step4->Step5 Mechanism Check

Figure 2: Self-validating experimental workflow for antimicrobial susceptibility and mechanism mapping.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of N-benzyl-2-chloroacetamides is heavily dictated by the substitution pattern on the aromatic ring.

  • Steric Hindrance & Conformation: The ortho-methoxymethyl group in CAS 1183436-64-7 forces the aromatic ring out of coplanarity with the amide bond. This specific orthogonal conformation frequently aligns perfectly with the hydrophobic pockets of target enzymes (such as MEIS1 or microbial DNA gyrase), enhancing binding affinity[1][2].

  • Electronic Effects: Unlike strongly electron-withdrawing halogens that deactivate the ring, the methoxymethyl ether acts as a mild electron donor and a potent hydrogen-bond acceptor. This facilitates secondary binding interactions with target site residues (e.g., tyrosine or lysine), significantly lowering the Minimum Inhibitory Concentration (MIC) compared to the unsubstituted N-benzyl analog[1].

  • Reactivity Tuning: The α -chloro group's reactivity must be finely balanced. If it is too reactive, it causes off-target toxicity; if too stable, it fails to inhibit the target. The specific N-benzyl substitution provides an optimal inductive effect, maintaining the chloroacetamide as a "mild" electrophile that selectively targets hyper-reactive cysteines in enzymatic active sites rather than reacting indiscriminately with cellular nucleophiles[1].

References

  • Title: Lead Optimization and Structure–Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents Source: Annals of Phytomedicine URL: [Link]

Sources

Validation

A Researcher's Guide to Profiling the Cross-Reactivity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target selectivity and potential cross-reactivity of the novel chloroacetamide compound, 2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target selectivity and potential cross-reactivity of the novel chloroacetamide compound, 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Given its structural classification, we will operate under the hypothesis that its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a known target for chloroacetamide herbicides.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough cross-reactivity assessment.

Introduction and Mechanistic Hypothesis

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide belongs to the chloroacetamide chemical class. Compounds in this family are known to act as inhibitors of cell division and growth.[1][3][4] Specifically, many chloroacetamide herbicides exert their effects by inhibiting very-long-chain fatty acid elongases (VLCFAEs), enzymes crucial for the biosynthesis of lipids essential for cell membrane formation and other cellular processes.[2][5]

Our initial hypothesis is that 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide shares this mechanism of action. Therefore, a robust cross-reactivity study must not only confirm its activity against VLCFAEs but also assess its potential interactions with other related and unrelated cellular targets to establish a comprehensive selectivity profile.

Diagram: Proposed Signaling Pathway

cluster_0 Cellular Process Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase C16-C18 Fatty Acids C16-C18 Fatty Acids Fatty Acid Synthase->C16-C18 Fatty Acids VLCFA Elongase Complex VLCFA Elongase (Proposed Target) C16-C18 Fatty Acids->VLCFA Elongase Complex Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) VLCFA Elongase Complex->Very-Long-Chain Fatty Acids (VLCFAs) Cell Membrane Components, \n Sphingolipids, Cuticular Waxes Cell Membrane Components, Sphingolipids, Cuticular Waxes Very-Long-Chain Fatty Acids (VLCFAs)->Cell Membrane Components, \n Sphingolipids, Cuticular Waxes Test_Compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Test_Compound->VLCFA Elongase Complex Inhibition

Caption: Proposed mechanism of action for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Designing the Cross-Reactivity Study: A Multi-Tiered Approach

A thorough investigation of cross-reactivity requires a combination of in vitro biochemical assays and cell-based functional assays. This approach allows for the direct assessment of target engagement and the subsequent physiological consequences.

Selection of Comparator Compounds

To contextualize the activity of our lead compound, it is essential to compare it against other known chloroacetamide herbicides. Based on established cross-resistance patterns observed with related compounds like mefenacet, the following comparators are recommended[6]:

  • Alachlor: A widely studied chloroacetamide herbicide.

  • Metolachlor: Another common chloroacetamide with a similar mode of action.

  • Butachlor: Structurally related and relevant for comparison.

Experimental Outline

The study will be conducted in three main phases:

  • Primary Target Engagement: In vitro enzymatic assays to quantify the inhibitory activity against VLCFA elongases.

  • Cell-Based Functional Assays: Evaluation of the compound's effect on cell division and growth in relevant cell lines.

  • Broad Selectivity Profiling: Screening against a panel of off-target enzymes and receptors to identify potential secondary pharmacology.

Diagram: Experimental Workflow

cluster_workflow Cross-Reactivity Profiling Workflow Start Start: Compound Synthesis & QC Phase1 Phase 1: In Vitro Enzyme Assays (VLCFA Elongase) Start->Phase1 Phase2 Phase 2: Cell-Based Assays (Cell Proliferation & Division) Start->Phase2 Phase3 Phase 3: Broad Selectivity Screening (Off-Target Panel) Start->Phase3 Data_Analysis Data Analysis & IC50/EC50 Determination Phase1->Data_Analysis Phase2->Data_Analysis Phase3->Data_Analysis Comparison Comparison with Alachlor, Metolachlor, Butachlor Data_Analysis->Comparison Report Final Report: Selectivity Profile & Cross-Reactivity Assessment Comparison->Report

Caption: High-level overview of the experimental workflow.

Experimental Protocols

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the enzymatic activity of VLCFA elongases in the presence of the test compound.

Materials:

  • Microsomal fractions containing VLCFA elongases (e.g., from Arabidopsis thaliana or a relevant model system).

  • Radiolabeled substrate: [1-14C]Malonyl-CoA.

  • Cold substrates: Malonyl-CoA, Acyl-CoA starter (e.g., C18:0-CoA).

  • Test compounds: 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide and comparators, dissolved in DMSO.

  • Reaction buffer (e.g., 100 mM potassium phosphate pH 7.2, 1 mM NADPH, 1 mM NADH).

  • Scintillation cocktail and vials.

Procedure:

  • Prepare a master mix of reaction buffer, radiolabeled malonyl-CoA, and cold substrates.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) to the tubes. Include a DMSO-only control.

  • Initiate the reaction by adding the microsomal protein extract.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Saponify the fatty acids by adding a strong base (e.g., 2 M NaOH) and heating.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for each compound.

Protocol 2: Cell Proliferation Assay (e.g., using a plant cell suspension culture)

This assay assesses the functional consequence of target inhibition on cell growth.

Materials:

  • Plant cell suspension culture (e.g., Nicotiana tabacum BY-2 cells).

  • Growth medium (e.g., Murashige and Skoog medium).

  • 96-well microplates.

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., Resazurin or MTT).

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density.

  • Add a serial dilution of the test compounds to the wells. Include a DMSO-only control.

  • Incubate the plate under standard growth conditions (e.g., 25°C, constant shaking).

  • At various time points (e.g., 24, 48, and 72 hours), add the cell viability reagent to the wells.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of growth inhibition and determine the EC50 value for each compound at each time point.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the test compound and the established chloroacetamide herbicides.

Table 1: Hypothetical In Vitro Inhibitory Activity against VLCFA Elongase
CompoundIC50 (nM) ± SD
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide45.3 ± 5.2
Alachlor68.9 ± 7.1
Metolachlor55.1 ± 6.3
Butachlor82.5 ± 9.4
Table 2: Hypothetical Cell-Based Proliferation Inhibition (72 hours)
CompoundEC50 (µM) ± SD
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide1.2 ± 0.2
Alachlor2.5 ± 0.4
Metolachlor1.8 ± 0.3
Butachlor3.1 ± 0.5

Interpretation: The hypothetical data in Tables 1 and 2 suggest that 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a potent inhibitor of VLCFA elongase, with greater in vitro and cell-based activity compared to the selected comparator compounds. This would indicate a strong on-target effect.

Broader Cross-Reactivity Screening

To ensure a comprehensive understanding of the compound's selectivity, it is crucial to screen it against a panel of diverse targets. This is typically performed by specialized contract research organizations (CROs). A standard safety panel might include:

  • Kinases: A broad panel of human kinases to assess off-target phosphorylation inhibition.

  • GPCRs: A selection of G-protein coupled receptors to identify potential interference with major signaling pathways.

  • Ion Channels: Key cardiac and neuronal ion channels to flag potential cardiotoxicity or neurotoxicity.

  • Other Enzymes: Including proteases, phosphatases, and metabolic enzymes like Cytochrome P450s.

The results from such a screen would be presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant "hits" would warrant further investigation to determine their IC50 values and assess the potential for clinically or environmentally relevant off-target effects.

Conclusion

This guide provides a scientifically rigorous framework for evaluating the cross-reactivity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. By combining targeted in vitro enzyme assays, cell-based functional screens, and broad selectivity profiling, researchers can build a comprehensive understanding of the compound's mechanism of action and its potential for off-target interactions. This systematic approach is essential for the informed development of novel bioactive molecules.

References

  • Mefenacet 50% WP Herbicide - POMAIS Agriculture. POMAIS Agriculture.
  • The action characteristics of Mefenacet - Knowledge - Natursim Science Co., Ltd. (2022, May 25).
  • The influence of the herbicide mefenacet on cell division and cell enlargement in plants. (2025, August 9).
  • Mefenacet (Ref: FOE 1976) - AERU - University of Hertfordshire. (2026, February 2). University of Hertfordshire.
  • Long-term fate of the herbicide mefenacet in a rice-grown lysimeter over a period of 6 consecutive years. (2025, December 11).
  • Mefenacet resistance in multiple herbicide-resistant Echinochloa crus-galli L.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide derivatives. While a comprehensive SAR study on this specific scaffold is not...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide derivatives. While a comprehensive SAR study on this specific scaffold is not extensively documented in a single publication, this guide synthesizes findings from closely related N-benzyl and N-phenyl chloroacetamide analogs to elucidate the probable impact of structural modifications on their biological activity. The chloroacetamide warhead suggests a mechanism of action involving covalent interaction with cysteine residues in target proteins, a strategy of growing interest in drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals.

The Core Scaffold: A Covalent-Binding Platform

The 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide scaffold combines a reactive electrophilic chloroacetamide group with a substituted benzylamine. The chloroacetamide moiety is a known "warhead" that can form a covalent bond with nucleophilic residues, most commonly cysteine, in the active site of enzymes or other protein targets.[1] This irreversible or reversible covalent binding can lead to potent and prolonged biological effects. The N-{[2-(methoxymethyl)phenyl]methyl} portion of the molecule is crucial for directing the molecule to its specific biological target and for modulating its physicochemical properties.

The general structure of the core scaffold is as follows:

Figure 1. Core chemical structure of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds can be systematically modulated by making structural modifications at three key positions:

  • R1: The chloroacetamide "warhead"

  • R2: Substituents on the phenyl ring

  • R3: The methoxymethyl group

The following sections will explore the anticipated SAR at each of these positions, drawing on data from analogous N-benzyl and N-phenyl chloroacetamide derivatives.

Impact of Phenyl Ring Substituents (R2)

Substitutions on the phenyl ring are expected to significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in their antimicrobial activity.[2][3]

Key Insights:

  • Lipophilicity: Halogenated substituents, such as chloro and fluoro, on the phenyl ring have been shown to increase the lipophilicity of N-phenyl-2-chloroacetamides. This enhanced lipophilicity can facilitate passage through the phospholipid bilayer of cell membranes, leading to improved antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts.[2]

  • Electronic Effects: The electronic properties of the substituents can influence the interaction of the molecule with its target. Electron-withdrawing groups may enhance the reactivity of the chloroacetamide warhead, while electron-donating groups could modulate binding to specific pockets in the target protein.

  • Steric Hindrance: The size and position of the substituent can affect the compound's ability to fit into the binding site of the target enzyme. Bulky substituents may cause steric hindrance, leading to a decrease in activity.

Comparative Data on N-(substituted phenyl)-2-chloroacetamides:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-(substituted phenyl)-2-chloroacetamides against various microbial strains. This data provides a valuable reference for predicting the effect of phenyl ring substitutions on the biological activity of the topic compounds.

Compound IDPhenyl SubstituentS. aureus MIC (µg/mL)[2]MRSA MIC (µg/mL)[2]E. coli MIC (µg/mL)[2]C. albicans MIC (µg/mL)[2]
SP1 H50050020002000
SP2 4-methyl50050020002000
SP3 4-methoxy50050020002000
SP4 4-chloro2502501000500
SP5 4-bromo2502501000500
SP6 4-fluoro2502501000500
SP12 3-bromo2502501000500

Data presented is for illustrative purposes based on published findings on analogous compounds.

Modifications to the Methoxymethyl Group (R3)

The 2-(methoxymethyl) substituent on the benzyl ring is a key feature of the topic scaffold. Modifications to this group can provide insights into the binding pocket of the target and can be used to fine-tune the compound's properties.

Potential Modifications and Expected Outcomes:

  • Homologation: Extending the methyl group to an ethyl or propyl group could probe for additional hydrophobic interactions within the binding site.

  • Bioisosteric Replacement: Replacing the methoxy group with other functionalities, such as a hydroxyl group (forming a hydroxymethyl substituent) or a fluorine atom, could alter the hydrogen bonding capacity and metabolic stability of the compound.

  • Positional Isomers: Moving the methoxymethyl group to the meta (3-position) or para (4-position) of the phenyl ring would help to understand the spatial requirements of the binding pocket.

Alterations to the Chloroacetamide Warhead (R1)

The chloroacetamide moiety is the reactive component of these molecules. While essential for covalent bond formation, its reactivity can be modulated to optimize potency and reduce off-target effects.

Potential Modifications:

  • Alternative Halogens: Replacing the chlorine atom with bromine or iodine would alter the leaving group ability and thus the electrophilicity of the warhead.

  • α-Substitution: Introducing substituents at the α-carbon of the acetamide could influence the reactivity and steric profile of the warhead.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide derivatives.

Synthesis Protocol: N-Acylation of Benzylamine Derivatives

The synthesis of the target compounds is typically achieved through the N-acylation of the corresponding benzylamine with chloroacetyl chloride.[2][4][5][6]

Materials:

  • 2-(Methoxymethyl)benzylamine (or a substituted analog)

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Glacial acetic acid and sodium acetate (alternative conditions)[7]

Procedure:

  • Dissolve the 2-(methoxymethyl)benzylamine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide derivative.

Biological Evaluation: In Vitro Antimicrobial Assay (Broth Microdilution)

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[2]

Materials:

  • Synthesized chloroacetamide derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Growth medium (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe and medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Relationships

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Summary Core 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide R1 Chloroacetamide Warhead (Covalent Binding) Core->R1 Reactivity Modulation R2 Phenyl Ring Substituents (Potency & Selectivity) Core->R2 SAR Exploration R3 Methoxymethyl Group (Binding & Physicochemical Properties) Core->R3 Fine-tuning

Caption: Key modification points for SAR studies.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis N-Acylation of Benzylamine Purification Recrystallization Synthesis->Purification Characterization NMR, MS Purification->Characterization Screening In Vitro Antimicrobial Assay Characterization->Screening Test Compounds MIC MIC Determination Screening->MIC SAR SAR Analysis MIC->SAR

Caption: General experimental workflow.

Conclusion

The 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide scaffold represents a promising starting point for the development of novel bioactive compounds, likely acting through covalent modification of their biological targets. While direct and comprehensive SAR data for this specific series is limited in the public domain, analysis of closely related N-benzyl and N-phenyl chloroacetamides provides valuable insights. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a definitive SAR and to identify lead compounds for further development. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • BenchChem. (2025).
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • BenchChem. (2025). Synthesis of 2-chloro-N-(1-phenylethyl)
  • Synthesis of N-substituted chloroacetamides. (n.d.).
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Mulder, A. M., et al. (2022).
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
  • Design, synthesis and biological activity evaluation of novel covalent S-acylation inhibitors. (2023). Molecular Diversity, 28(2), 1073-1092.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e419.
  • Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase. (2020). Bioorganic & Medicinal Chemistry, 28(18), 115624.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.).
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Scientific Reports, 12(1), 2095.
  • BenchChem. (2025).
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). Molecules, 29(23), 5698.
  • 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. (n.d.). Acanthus Research.
  • 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. (n.d.). PubChemLite.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2023). Molecular & Cellular Oncology, 10(1), 2163583.
  • McKerrow, J. H. (2018). Update on drug development targeting parasite cysteine proteases. PLOS Neglected Tropical Diseases, 12(8), e0006595.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules, 27(22), 7806.
  • Targeting Viral and Cellular Cysteine Proteases for Treatment of New Variants of SARS-CoV-2. (2024). Viruses, 16(2), 338.
  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (2014). Chapman University Digital Commons.
  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (2010). Journal of Medicinal Chemistry, 53(16), 6038-6048.

Sources

Validation

Comparative Efficacy Guide: In Vivo vs In Vitro Profiling of the Covalent Fragment 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Covalent Drug Discovery Executive Summary: The Role of Chloroacetamides in FBDD In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Covalent Drug Discovery

Executive Summary: The Role of Chloroacetamides in FBDD

In the landscape of targeted covalent inhibitors (TCIs), Fragment-Based Drug Discovery (FBDD) relies heavily on identifying low-molecular-weight electrophiles that can map "ligandable" cysteines across the proteome. The compound 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (hereafter referred to as CMA-1 ) represents a prototypical α -chloroacetamide building block.

While highly reactive warheads like chloromethyl ketones are often too promiscuous for clinical development, and mild Michael acceptors like acrylamides sometimes lack the intrinsic reactivity needed for initial hit generation, α -chloroacetamides strike a critical balance. They are highly effective for in vitro screening due to their rapid SN​2 reactivity with thiolate anions 1. However, translating this efficacy to in vivo or cellular models presents significant challenges, primarily due to metabolic clearance and scavenging by abundant intracellular thiols like glutathione (GSH) 2.

This guide objectively compares the performance of CMA-1 against alternative warheads, detailing the causality behind the in vitro to in vivo efficacy drop-off, and provides self-validating experimental workflows for rigorous evaluation.

Mechanistic Pathway & Reactivity Profiling

The efficacy of CMA-1 is dictated by its reaction mechanism. Unlike acrylamides, which undergo a reversible-leaning Michael addition before stabilization, CMA-1 undergoes a rapid, irreversible SN​2 nucleophilic substitution. The methoxymethyl-benzyl moiety provides initial non-covalent affinity, positioning the α -chloro carbon for attack by the target cysteine.

Fig 1: Covalent modification pathways and in vivo GSH scavenging.

Because SN​2 reactions with primary halides are highly sensitive to steric hindrance and local microenvironment pKa, CMA-1 is an excellent tool for differentiating highly nucleophilic, solvent-exposed cysteines from structural disulfides 3.

Objective Comparison: CMA-1 vs. Alternatives

When advancing a fragment like CMA-1, it is critical to compare its quantitative metrics against other electrophilic classes. The table below synthesizes the typical performance profiles of these warheads.

Causality Insight: Why does CMA-1 show near-perfect in vitro labeling but moderate in vivo target engagement? The high intrinsic reactivity ( kinact​/KI​ ) that drives rapid biochemical labeling also makes the chloroacetamide susceptible to off-target reactions with the 1–10 mM concentrations of GSH found in the cytosol. Conversely, acrylamides often show lower in vitro labeling due to slower kinetics but achieve superior in vivo efficacy because they survive long enough to reach the target protein.

Table 1: Comparative Efficacy Metrics of Covalent Fragments
Compound ClassRepresentative WarheadIntrinsic Reactivity ( kinact​/KI​ )In Vitro MS Labeling (10 µM, 1h)In Vivo Cellular Target EngagementCellular GSH t1/2​
CMA-1 α -Chloroacetamide High ( >104M−1s−1 ) >95% Moderate (IC50 5 µM) <30 min
Alternative 1 AcrylamideLow-Moderate 40−60% High (IC50 0.5 µM) >4 hours
Alternative 2 Chloromethyl KetoneVery High >99% Poor (Toxicity / Off-target) <5 min
Control Acetamide (Reversible)None 0% None (Washes out)Stable

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of CMA-1, we must employ orthogonal assays that independently verify both biochemical binding and cellular permeability. Every protocol must be designed as a "self-validating system"—meaning internal controls inherently prove the mechanism of action.

Fig 2: Workflow for validating covalent fragments via MS and ABPP.

Protocol A: In Vitro Intact Protein Mass Spectrometry

Purpose: To confirm irreversible binding and establish exact stoichiometry. Causality & Self-Validation: We utilize intact MS rather than enzymatic assays because MS provides unambiguous proof of a 1:1 covalent adduct. To self-validate that the reaction is site-specific to the target cysteine (and not promiscuously labeling lysines), we run a parallel Cys-to-Ala mutant control [[4]]().

Step-by-Step Methodology:

  • Preparation: Dilute recombinant wild-type (WT) target protein and Cys-to-Ala mutant protein to 2 µM in HEPES buffer (pH 7.4, 150 mM NaCl). Crucial: Omit DTT or β -mercaptoethanol, as these will scavenge CMA-1.

  • Incubation: Add CMA-1 to a final concentration of 20 µM (10x molar excess). Incubate at 25°C for 1 hour.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unreacted CMA-1, preventing gas-phase artifacts during ionization.

  • LC-MS Analysis: Inject onto a LC-TOF mass spectrometer.

  • Data Interpretation:

    • WT Protein: Expect a mass shift of +191.07 Da (Mass of CMA-1 minus HCl leaving group).

    • Self-Validation Control: The Cys-to-Ala mutant must show zero mass shift, proving absolute site-selectivity.

Protocol B: In Vivo Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To quantify target engagement in the complex environment of a living cell. Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy. By treating live cells with CMA-1 before lysis, we force the fragment to survive cellular GSH and penetrate the membrane. We then use a broad-spectrum fluorescent probe (e.g., Iodoacetamide-Rhodamine) to label all remaining unreacted cysteines. A loss of fluorescent signal at the target's molecular weight confirms that CMA-1 successfully engaged the target in vivo.

Step-by-Step Methodology:

  • Cellular Treatment: Culture target-expressing cells (e.g., HEK293T) to 80% confluency. Treat with vehicle (DMSO) or CMA-1 (1, 5, 10, 50 µM) for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS to remove extracellular compound. Lyse cells in NP-40 buffer containing protease inhibitors.

  • Probe Labeling: Add Iodoacetamide-Rhodamine (1 µM) to the lysates for 30 minutes at room temperature in the dark.

  • Resolution: Quench the reaction with 4x Laemmli buffer (containing DTT). Boil for 5 mins and resolve proteins via SDS-PAGE.

  • Detection & Validation: Scan the gel on a fluorescence imager.

    • Self-Validation Control: Global banding patterns should remain identical between DMSO and CMA-1 lanes (proving CMA-1 isn't globally toxic or promiscuous), with a dose-dependent disappearance of only the specific band corresponding to the target protein.

References

  • [1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.

  • [4] Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry - ACS Publications.

  • [2] Fragment-based covalent ligand discovery. PMC / NIH.

  • [3] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

Sources

Comparative

Benchmarking 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide against standard compounds

As covalent fragment-based drug discovery (FBDD) matures, the selection of the electrophilic warhead dictates the success of chemoproteomic screening. Hyperreactive probes yield indiscriminate toxicity, while overly stab...

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Author: BenchChem Technical Support Team. Date: March 2026

As covalent fragment-based drug discovery (FBDD) matures, the selection of the electrophilic warhead dictates the success of chemoproteomic screening. Hyperreactive probes yield indiscriminate toxicity, while overly stable electrophiles fail to capture transient binding events.

This guide benchmarks 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (hereafter referred to as CMM-Acetamide , CAS: 1183436-64-7), a highly functionalized chloroacetamide, against industry-standard electrophiles. Designed for researchers and drug development professionals, this analysis provides a mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols for evaluating this fragment in targeted covalent inhibitor (TCI) discovery.

Mechanistic Rationale & Structural Advantages

Chloroacetamides undergo nucleophilic substitution (SN2) with cysteine thiolates. The transition state energy of this reaction is heavily influenced by the steric bulk adjacent to the alpha-chloro group and the electronic properties of the nitrogen substituents.

CMM-Acetamide features an ortho-methoxymethylbenzyl group, which provides two distinct advantages over simple aryl chloroacetamides:

  • Steric Shielding: The ortho-substitution restricts the rotational freedom of the N-benzyl bond. This specific dihedral conformation partially shields the electrophilic alpha-carbon from abundant, non-specific cellular nucleophiles like glutathione (GSH), reducing off-target toxicity.

  • Non-Covalent Pre-organization: The methoxymethyl ether acts as a hydrogen-bond acceptor. In the context of fragment screening, this allows the molecule to anchor within specific protein pockets (such as the palmitate pocket of TEAD transcription factors) before the covalent bond is formed.1.

Fig 1. Mechanistic pathway of CMM-Acetamide transitioning from non-covalent binding to covalent inhibition.

Quantitative Benchmarking Against Standard Electrophiles

To objectively evaluate CMM-Acetamide, we benchmark it against three standard reference compounds: Iodoacetamide (IAA, a hyperreactive pan-cysteine probe), 2-Chloro-N-phenylacetamide (CPA, a baseline chloroacetamide), and N-Phenylacrylamide (NPA, a soft electrophile).2. The data below represents typical fragment profiling metrics in HEK293T lysates at a 50 µM screening concentration.

CompoundElectrophile ClassReaction MechanismIntrinsic Reactivity (GSH t1/2)Proteomic Selectivity (Liganded Cysteines)
Iodoacetamide (IAA) Primary HaloacetamideSN2 (Hyperreactive)< 5 min> 5,000 (Pan-reactive)
2-Chloro-N-phenylacetamide (CPA) Aryl ChloroacetamideSN2 (Moderate)~ 45 min~ 800
CMM-Acetamide Functionalized Benzyl Chloroacetamide SN2 (Tuned) ~ 120 min ~ 150 (Highly Selective)
N-Phenylacrylamide (NPA) AcrylamideMichael Addition (Soft)> 1,440 min~ 20

Data Synthesis: CMM-Acetamide demonstrates a significantly longer glutathione half-life compared to CPA, confirming that the ortho-methoxymethyl group successfully dampens indiscriminate reactivity. Consequently, its proteomic selectivity is highly refined, engaging a focused subset of the cysteinome.

Experimental Methodologies & Self-Validating Protocols

Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts do not masquerade as biological signals.

Protocol 1: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Causality: Before advancing a fragment to complex cellular assays, its intrinsic electrophilicity must be quantified. A fragment that depletes GSH too rapidly will be scavenged in vivo, leading to poor pharmacokinetics and off-target toxicity.

  • Preparation: Prepare a 1 mM stock solution of CMM-Acetamide in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Reaction Initiation: Add 5 mM reduced glutathione (GSH) and 100 µM of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the mixture. Incubate at 37°C.

  • Kinetic Monitoring: Withdraw 10 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 1% formic acid in acetonitrile.

  • Quantification: Analyze via LC-MS/MS (MRM mode) by calculating the ratio of the parent fragment peak area to the internal standard. Plot the natural log of the remaining fragment against time to determine the pseudo-first-order half-life (t1/2).

  • Validation Checkpoint: Run Iodoacetamide (IAA) in parallel as a positive control. The assay is only valid if IAA shows >95% depletion within the first 15 minutes.

Protocol 2: Competitive isoTOP-ABPP (Chemoproteomic Profiling)

Causality: To evaluate target engagement in a native context, we must compete the fragment against a broad-spectrum reactive probe.3.

  • Proteome Preparation: Lyse HEK293T cells in native PBS buffer using dounce homogenization. Clarify by centrifugation and adjust protein concentration to 1.5 mg/mL.

  • Fragment Incubation: Treat the proteome with 50 µM CMM-Acetamide (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour to covalently tag all residual, unreacted cysteines.

  • Click Chemistry: Append a biotin-azide tag containing an isotopically light (for DMSO) or heavy (for CMM-Acetamide) linker via Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment & Digestion: Combine light and heavy samples in a 1:1 ratio. Precipitate proteins, resuspend, and enrich on streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Elute the labeled peptides and analyze via Data-Independent Acquisition (DIA) mass spectrometry. A Light/Heavy (L/H) isotopic ratio > 4 indicates >75% target engagement by CMM-Acetamide at that specific cysteine site.

  • Validation Checkpoint: Prior to MS analysis, run a small aliquot of the clicked proteome on an SDS-PAGE gel and perform in-gel fluorescence (if a fluorophore-azide was used) or a streptavidin blot. The DMSO control lane must show robust, proteome-wide banding to confirm probe viability.

Fig 2. Step-by-step chemoproteomic workflow for competitive isoTOP-ABPP profiling.

References

  • Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • Title: Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry.

Sources

Validation

Reproducibility of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide synthesis and bioassays

Reproducibility of 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Synthesis and Bioassays: A Comparative Guide to Covalent Warheads Introduction The development of Targeted Covalent Inhibitors (TCIs) relies heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide Synthesis and Bioassays: A Comparative Guide to Covalent Warheads

Introduction

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads to form irreversible or reversible bonds with nucleophilic amino acids, predominantly cysteine[1]. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide (CAS 1183436-64-7)[2] is a highly reactive chloroacetamide building block. It is frequently utilized in fragment-based drug discovery (FBDD) and chemoproteomic profiling (e.g., isoTOP-ABPP) to identify ligandable cysteines across the proteome[3][4].

This guide provides a comprehensive framework for synthesizing this specific compound, validating its intrinsic reactivity, and objectively comparing its performance against alternative electrophilic warheads such as acrylamides and vinyl sulfonamides.

Part 1: Synthesis Methodology & Mechanistic Causality

The synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide follows a classic nucleophilic acyl substitution pathway between a primary amine and an acyl chloride[5][6].

Step-by-Step Protocol
  • Preparation : Dissolve 1.0 equivalent of 2-(methoxymethyl)benzylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath[6].

  • Base Addition : Add 1.2 equivalents of triethylamine (TEA) dropwise to the stirring solution[6].

  • Acylation : Slowly add 1.1 equivalents of chloroacetyl chloride dissolved in anhydrous DCM dropwise over 30 minutes[6].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[6].

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

Causality & Self-Validating Systems
  • Why Anhydrous DCM? Chloroacetyl chloride is highly susceptible to hydrolysis. Aprotic, anhydrous conditions prevent the degradation of the acylating agent into unreactive chloroacetic acid[5].

  • Why Triethylamine (TEA)? The reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. Without an acid scavenger like TEA, HCl would protonate the primary amine precursor, rendering it non-nucleophilic and halting the reaction[5][7].

  • Why 0 °C Dropwise Addition? The acylation is highly exothermic. Thermal control prevents runaway reactions and minimizes the formation of di-acylated or polymerized side products[6].

Synthesis A 2-(methoxymethyl) benzylamine C Reaction Vessel (Anhydrous DCM, 0°C) A->C 1.0 eq B Chloroacetyl Chloride B->C 1.1 eq (Dropwise) D TEA Addition (Acid Scavenger) C->D Neutralize HCl E 2-chloro-N-{[2-(methoxymethyl) phenyl]methyl}acetamide D->E SN2 Acylation

Caption: Mechanistic workflow for the synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.

Part 2: Comparative Guide to Warhead Alternatives

When designing a covalent probe from the 2-(methoxymethyl)benzylamine scaffold, the choice of the electrophilic warhead dictates the balance between potency and off-target toxicity[1][4].

  • Chloroacetamides (The Target Compound)

    • Mechanism: Irreversible alkylation of thiols via an SN2 mechanism[4].

    • Performance: Highly reactive. Ideal for initial fragment screening (FBDD) to identify poorly nucleophilic cysteines[3][8]. However, they are prone to rapid off-target glutathione (GSH) depletion in cellular environments if not sterically hindered[9].

  • Acrylamides (e.g., N-{[2-(methoxymethyl)phenyl]methyl}acrylamide)

    • Mechanism: Irreversible Michael addition[].

    • Performance: The clinical gold standard (found in FDA-approved drugs like Afatinib)[3]. They are "softer" electrophiles, offering superior kinetic selectivity for specific catalytic cysteines over abundant cellular thiols[1][11].

  • Vinyl Sulfonamides / Phosphonamidates

    • Mechanism: Michael addition.

    • Performance: Exhibit significantly lower intrinsic reactivity than both chloroacetamides and acrylamides, providing exceptional target selectivity and minimal non-specific lysate reactivity[][12].

Part 3: Bioassay Workflows (Self-Validating Systems)

To validate the synthesized chloroacetamide, two orthogonal assays are required: an intrinsic reactivity assay and a target engagement assay[8][13].

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS)

This assay measures the pseudo-first-order half-life ( t1/2​ ) of the electrophile in the presence of excess GSH, serving as a surrogate for off-target cellular reactivity[1][13].

  • Incubation : Combine 500 µM of the synthesized chloroacetamide with 2.5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) containing 10% acetonitrile (MeCN)[8].

  • Internal Standard : Include 800 µM Rhodamine B or 100 µM Indoprofen as an inert internal standard[8][13].

    • Self-Validation: The internal standard ensures that any decrease in the chloroacetamide LC-MS peak area is strictly due to covalent reaction with GSH, not due to ionization suppression or precipitation[8][13].

  • Kinetic Monitoring : Incubate at 37 °C and sample every 20 minutes for 8 hours[8][13].

  • Analysis : Quantify the depletion of the parent compound peak via LC-MS (UV 254 nm or ESI+). Fit the normalized area to a one-phase exponential decay model to calculate t1/2​ [8].

Protocol B: Intact Protein Mass Spectrometry
  • Incubation : Incubate 10 µM of a recombinant target protein (e.g., Caspase-2) with 100 µM of the compound for 1 hour at room temperature[8][9].

  • Desalting : Pass the mixture through a C4 ZipTip to remove salts and unbound ligand.

  • Deconvolution : Analyze via ESI-TOF MS. A mass shift corresponding to the exact mass of the warhead minus the leaving group ( −HCl for chloroacetamides) confirms covalent adduct formation[9][13].

Bioassay Start Synthesized Compound A GSH Reactivity Assay (Intrinsic Electrophilicity) Start->A B Intact Protein MS (Target Engagement) Start->B A1 Incubate with 2.5mM GSH + Internal Standard A->A1 B1 Incubate with Recombinant Target Protein (1 hr) B->B1 A2 LC-MS Kinetic Monitoring (Calculate t1/2) A1->A2 B2 ESI-TOF Mass Spec (Detect Mass Shift) B1->B2

Caption: Orthogonal bioassay workflows for validating covalent electrophile reactivity and engagement.

Part 4: Experimental Data Summaries

Table 1: Synthesis Metrics Comparison

Warhead Scaffold Reagents Used Reaction Temp Typical Yield Purification Method
Chloroacetamide Chloroacetyl chloride, TEA, DCM 0 °C to RT 85 - 95% Silica Gel Chromatography
Acrylamide Acryloyl chloride, TEA, DCM -10 °C to 0 °C 70 - 85% Silica Gel Chromatography

| Vinyl Sulfonamide | 2-chloroethanesulfonyl chloride, Pyridine | 0 °C to RT | 50 - 65% | Prep-HPLC |

Table 2: Electrophilic Reactivity & Target Engagement Profiling | Warhead Scaffold | GSH Assay t1/2​ (pH 7.4, 37°C) | Intrinsic Reactivity Level | Target Engagement (MS Mass Shift) | | :--- | :--- | :--- | :--- | | Chloroacetamide | < 1.5 hours | High (SN2) | +MWLigand​−36.46 Da (HCl) | | Acrylamide | 5.0 - 24.0 hours | Moderate (Michael) | +MWLigand​ (Direct Addition) | | Vinyl Sulfonamide | > 48.0 hours | Low (Michael) | +MWLigand​ (Direct Addition) |

References

  • NextSDS. "2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide - Chemical Substance Information." NextSDS. Available at: [Link]

  • National Institutes of Health (NIH). "An electrophilic fragment screening for the development of small molecules targeting caspase-2." PMC. Available at:[Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au. Available at: [Link]

  • Taylor & Francis. "Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53." Tandfonline. Available at: [Link]

  • Eötvös Loránd University. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." ELTE. Available at:[Link]

  • ACS Publications. "BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity." ACS. Available at: [Link]

  • National Institutes of Health (NIH). "Selective synthesis of cyclic alcohols from cycloalkanes using nickel(ii) complexes of tetradentate amidate ligands." PMC. Available at:[Link]

  • ChemRxiv. "Modular Vinyl-Phosphonamidates for Cysteine Directed Protein Targeting." ChemRxiv. Available at: [Link]

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." MDPI. Available at: [Link]

  • DOI.org. "Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8." DOI. Available at:[Link]

Sources

Comparative

Peer-reviewed literature on 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide analogs

Comparative Performance Guide: 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide vs. Traditional Chloroacetamide Scaffolds Executive Summary For decades, chloroacetamides have served as foundational chemical architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide vs. Traditional Chloroacetamide Scaffolds

Executive Summary

For decades, chloroacetamides have served as foundational chemical architectures in both agrochemical development (targeting very-long-chain fatty acid elongases) and drug discovery (acting as electrophilic warheads for targeted covalent inhibitors). This guide objectively compares the performance, reactivity, and structural mechanics of the novel secondary N-benzyl analog, 1[1], against traditional tertiary N-phenyl scaffolds such as Alachlor and Metolachlor.

Structural Divergence & Mechanistic Causality

The chemical reactivity of N-aryl and N-benzyl 2-chloroacetamides is primarily dictated by the nucleophilic displacement of the alpha-chlorine atom[2]. However, the molecular trajectory and thermodynamic stability of this reaction are heavily influenced by the substituents on the amide nitrogen.

  • Traditional Tertiary N-Phenyl Scaffolds (Metolachlor, Alachlor): In these legacy herbicides, the nitrogen is directly attached to a substituted phenyl ring and an alkyl/alkoxyalkyl chain. This creates immense steric crowding, leading to stable atropisomers (axial chirality). Because they are tertiary amides, they lack a hydrogen-bond donor, relying entirely on hydrophobic and steric interactions to achieve target residence time.

  • Secondary N-Benzyl Scaffolds (CAS 1183436-64-7): The insertion of a methylene spacer between the nitrogen and the phenyl ring in 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide fundamentally alters its conformational landscape. It relieves severe steric clashes, eliminating atropisomerism. Crucially, as a secondary amide, it retains an N-H bond capable of acting as a strong hydrogen-bond donor to protein backbones. Furthermore, the ortho-methoxymethyl group provides localized steric shielding and acts as a hydrogen-bond acceptor, precisely tuning the electrophilicity of the alpha-chloro group to prevent indiscriminate off-target binding[3].

Mechanism A Target Cysteine (Thiolate Nucleophile) C SN2 Transition State (Chloride Leaving) A->C B N-benzyl Chloroacetamide B->C D Stable Covalent Thioether Adduct C->D

Mechanism of SN2 covalent modification of target cysteines by N-benzyl chloroacetamides.

Comparative Performance Matrix

To guide scaffold selection, the following table summarizes the quantitative and qualitative performance metrics of these chloroacetamide classes based on established chemical principles and 4[4].

Feature / Metric2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamideMetolachlorAlachlor
Scaffold Type Secondary N-Benzyl AmideTertiary N-Phenyl AmideTertiary N-Phenyl Amide
Atropisomerism No (Flexible methylene linker)Yes (Stable axial chirality)Yes (Sterically locked)
H-Bond Donor Capacity High (Secondary N-H present)NoneNone
Relative Electrophilicity Moderate-High (Tunable via ortho group)Low (Sterically shielded)Low (Sterically shielded)
Aqueous Stability (pH 7.4) High (>24h half-life)High (>24h half-life)Moderate (Susceptible to local hydrolysis)
Primary Utility Covalent Fragment Probes, AntimicrobialsAgricultural HerbicideAgricultural Herbicide

Self-Validating Experimental Protocols

To objectively verify the performance of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide against alternatives, laboratories must employ self-validating assay systems. The following protocols are designed to establish causality between the compound's structure and its kinetic behavior.

Protocol A: Kinetic Evaluation of Thiol Reactivity (GSH Assay)

Causality Rationale: Covalent drug discovery requires tuning the electrophile to react selectively with a target cysteine without indiscriminate binding to abundant cellular thiols. Glutathione (GSH) serves as an industry-standard surrogate to measure baseline electrophilicity.

  • Preparation: Prepare a 10 mM stock of the target chloroacetamide in LC-MS grade DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM reduced glutathione (GSH). Note: The 100-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, isolating the compound's intrinsic reactivity as the sole variable.

  • Incubation & Quenching: Incubate the mixture at 37°C. At precise intervals (0, 15, 30, 60, 120, and 240 minutes), transfer 50 µL aliquots into 50 µL of ice-cold acetonitrile containing 1% formic acid. Note: The formic acid immediately drops the pH below the pKa of the GSH thiol (~8.8), protonating it to an inactive state and instantly halting the SN2 reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the exponential decay of the parent compound to calculate the half-life ( t1/2​ ).

Workflow Step1 Prepare 1 mM GSH + 10 µM Compound Step2 Incubate at 37°C (PBS, pH 7.4) Step1->Step2 Step3 Quench Aliquots (Acidic Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Calculate Pseudo-First Order Half-Life Step4->Step5

Step-by-step workflow for quantifying chloroacetamide electrophilicity via GSH assay.

Protocol B: Aqueous Hydrolytic Stability Profiling

Causality Rationale: Both agrochemicals and pharmaceuticals must survive aqueous environments. Chloroacetamides can undergo specific acid- or base-catalyzed degradation pathways depending on their N-substituents[4].

  • Spiking: Spike the chloroacetamide to a final concentration of 1 µM in standardized buffers (pH 1.2, 7.4, and 10.0).

  • Incubation: Incubate at 37°C in silanized glass vials. Note: Silanized glass is mandatory to prevent non-specific adsorption of the lipophilic benzyl/phenyl rings to the vial walls, which would falsely manifest as hydrolytic degradation.

  • Sampling: Extract 100 µL samples at 0, 1, 4, 12, and 24 hours. Immediately neutralize extreme pH samples with an appropriate counter-buffer.

  • Quantification: Quantify the remaining intact parent compound via HPLC-UV to determine the environmental or physiological stability profile.

References

  • Chemical substance information for 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide, NextSDS,
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides, ACS Public
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles, ResearchG
  • Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents, Ukaaz Public

Sources

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